4-Hydroxypyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUTJZQFZBIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902473 | |
| Record name | NoName_1717 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20733-10-2 | |
| Record name | pyridazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Hydroxypyridazine: A Technical Guide to a Versatile Heterocyclic Scaffold
Introduction: The Strategic Importance of the Pyridazine Core
In the landscape of modern medicinal chemistry and materials science, the pyridazine heterocycle represents a privileged scaffold. Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts a distinct set of electronic and physicochemical properties. 4-Hydroxypyridazine, existing in a crucial tautomeric equilibrium with Pyridazin-4(1H)-one, stands out as a fundamental building block. This guide provides an in-depth exploration of its core properties, synthesis, reactivity, and applications, offering a technical resource for researchers engaged in drug discovery and advanced organic synthesis. The inherent polarity and hydrogen bonding capabilities of this molecule make it a scaffold of significant interest for developing novel therapeutic agents and functional materials.[1]
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is most accurately identified by its CAS numbers, which acknowledge its tautomeric nature.
CAS Registry Numbers:
-
17417-57-1 (for the Pyridazin-4(1H)-one tautomer)[2]
-
20733-10-2 (for the this compound or pyridazin-4-ol tautomer)[3]
Molecular Formula: C₄H₄N₂O
Table 1: Physicochemical Properties of this compound/Pyridazin-4(1H)-one
| Property | Value | Source |
| Molecular Weight | 96.09 g/mol | Calculated |
| IUPAC Name | Pyridazin-4(1H)-one | [3] |
| Synonyms | This compound, 4-Pyridazinol, 4(1H)-Pyridazinone | [3] |
| Physical State | Solid | [4] |
| Solubility | The parent pyridazine is miscible with water. This high water solubility is attributed to the two nitrogen atoms enhancing hydrogen bonding with water molecules. | [4][5] |
Section 2: The Critical Role of Tautomerism
A defining characteristic of this compound is its existence as a mixture of two tautomers: the aromatic 'enol' form (this compound) and the non-aromatic but highly conjugated 'keto' form (pyridazin-4(1H)-one). The position of this equilibrium is highly dependent on the molecule's environment (e.g., solvent polarity, solid-state vs. solution) and dictates its reactivity.
In most common solvents and in the solid state, the pyridazinone form is heavily favored due to its stable, amide-like character and potential for strong intermolecular hydrogen bonding. This preference is a cornerstone of its chemical behavior, influencing everything from its spectroscopic signature to its reaction pathways. For instance, reactions with electrophiles can occur at either the nitrogen or the oxygen atom, and the predominant tautomer will determine the major product.
Caption: Tautomeric equilibrium of this compound.
Section 3: Synthesis of the Pyridazinone Core
The construction of the pyridazinone ring is a fundamental process in heterocyclic chemistry. A classic and reliable method involves the condensation of a 1,4-dicarbonyl equivalent with hydrazine. The most common starting material for the parent 3,6-disubstituted pyridazinone system is maleic anhydride.
The general workflow involves the reaction of maleic anhydride with hydrazine hydrate to form maleic hydrazide (pyridazine-3,6-dione). Subsequent chemical manipulations, such as chlorination followed by reductive dehalogenation, can be employed to access a variety of pyridazine derivatives, including precursors to this compound. For instance, 3,6-dichloropyridazine is a key intermediate that can be synthesized from maleic hydrazide.
Caption: General synthetic workflow to the pyridazine core.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
This protocol describes the synthesis of a key intermediate from which many pyridazine derivatives can be accessed.
Materials:
-
Maleic Hydrazide (pyridazine-3,6-diol)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a 2L round bottom flask with maleic hydrazide (125g, 1115 mmol).[6]
-
Chlorination: Carefully add phosphorus oxychloride (520 ml, 5576 mmol) to the flask at room temperature.[6]
-
Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up (Quenching): After cooling, concentrate the reaction mixture under high vacuum at 55-60 °C to remove excess POCl₃, resulting in a thick mass.[6]
-
Extraction: Dilute the residue with Ethyl Acetate (1 L). Carefully and slowly pour the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[6]
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 500 mL).[6]
-
Purification: Combine the organic layers and wash with water (1 L) and then brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[6]
-
Final Product: Further drying under vacuum at 50 °C yields 3,6-dichloropyridazine as a solid.[6]
Self-Validation Note: The successful synthesis is confirmed by the change in physical state from the starting diol and by spectroscopic analysis (MS, NMR) of the final product, which should show the absence of OH protons and the correct mass for the dichlorinated product.
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of the pyridazin-4(1H)-one scaffold is governed by its tautomeric nature and the electron-deficient character of the pyridazine ring.
-
N-Alkylation vs. O-Alkylation: The presence of both a nucleophilic nitrogen and an oxygen atom makes alkylation a competitive process. The outcome is highly dependent on the reaction conditions. The use of a strong base and an aprotic polar solvent typically favors O-alkylation, whereas different conditions can promote N-alkylation. This selectivity is a powerful tool for generating diverse derivatives.
-
Nucleophilic Substitution: The pyridazine ring, particularly when substituted with good leaving groups like chlorine, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups (amines, alkoxides, thiols) at various positions on the ring.
-
C-H Functionalization: While more challenging, modern cross-coupling methodologies can be applied for the functionalization of C-H bonds on the pyridazine ring, enabling the synthesis of complex, highly decorated structures.
Section 5: Applications in Drug Discovery and Development
The pyridazinone core is a well-established pharmacophore found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it an attractive scaffold for drug design.[1][7]
-
Anti-inflammatory and Analgesic Agents: Pyridazinone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs). They have been shown to inhibit key inflammatory mediators such as COX-2, phosphodiesterase-4 (PDE-4), TNF-α, and IL-6.[2][5][7] Emorfazone, a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory drug.[7]
-
Anticancer Agents: The scaffold is present in molecules designed to target various cancer-related pathways. For example, certain pyridazine hybrids have been investigated as inhibitors of PARP-1, an enzyme involved in DNA repair, which is a key target in oncology.[8]
-
Cardiovascular Drugs: The pyridazinone structure is a component of several cardiovascular drugs, leveraging its ability to modulate enzymes and receptors involved in cardiovascular function.
-
Antiviral and Antimicrobial Agents: The broad biological activity of this scaffold extends to antiviral and antimicrobial applications, with numerous derivatives showing promising activity against a range of pathogens.[9]
The versatility of the pyridazinone core ensures its continued relevance as researchers explore new therapeutic targets and design next-generation medicines.[10]
Section 6: Spectroscopic Analysis
Characterization of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the parent pyridazin-4(1H)-one would be expected to show three distinct signals in the aromatic/olefinic region. The proton adjacent to the carbonyl (at C5) would likely appear as a doublet, coupled to the proton at C6. The proton at C3 would appear as a singlet or a narrow doublet depending on long-range coupling. The N-H proton would appear as a broad singlet, and its chemical shift would be solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR would show four signals. The most downfield signal would correspond to the carbonyl carbon (C4). The other three signals would be for the sp² hybridized carbons of the ring (C3, C5, C6). Studies on substituted pyridazinones provide a basis for predicting these chemical shifts.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant tautomer. The pyridazin-4(1H)-one form will exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1640-1680 cm⁻¹. A broad absorption in the 3100-3300 cm⁻¹ region would correspond to the N-H stretch.
-
Mass Spectrometry: Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 96.09. Fragmentation patterns would involve the loss of CO and other characteristic cleavages of the heterocyclic ring.
Section 7: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for the pyridazin-4(1H)-one tautomer.[4]
-
Hazard Classification:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
-
GHS Pictograms:
-
GHS07 (Exclamation mark)
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Researchers should always consult the most current Safety Data Sheet (SDS) before handling this compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Buy Pyridazine | 289-80-5 [smolecule.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 11. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 4-Hydroxypyridazine: A Guide to Structural Verification and Tautomeric Analysis
Introduction
4-Hydroxypyridazine (CAS No: 38273-63-3), a key heterocyclic scaffold in medicinal chemistry and materials science, presents a fascinating case study in structural analysis. Its chemical reactivity and biological interactions are profoundly influenced by its electronic structure, which is best understood through a comprehensive spectroscopic characterization. However, the analysis is not trivial due to the compound's existence in a state of tautomeric equilibrium. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, focusing on the interpretation of its spectra in the context of its dominant tautomeric form, pyridazin-4(1H)-one . As we will explore, understanding this equilibrium is the foundational step to accurately interpreting its spectroscopic signature.
The Central Role of Tautomerism
This compound exists as a mixture of two rapidly interconverting tautomers: the enol form (this compound) and the more stable keto form (pyridazin-4(1H)-one). For heterocyclic systems of this nature, the position of the equilibrium is heavily influenced by the surrounding environment, including solvent polarity and physical state.[1] In polar solvents, such as those typically used for NMR spectroscopy (e.g., DMSO), and in the solid state for IR analysis, the keto form is overwhelmingly favored due to its greater polarity and capacity for intermolecular hydrogen bonding.[2] Therefore, the spectroscopic data presented and interpreted herein corresponds to the pyridazin-4(1H)-one structure.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For pyridazin-4(1H)-one, both ¹H and ¹³C NMR provide unambiguous evidence for the dominant keto tautomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Weigh approximately 10-15 mg of high-purity this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity ensures the predominance of the keto tautomer and its ability to form hydrogen bonds prevents the rapid exchange of the N-H proton, allowing for its observation in the ¹H spectrum.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a proton-decoupled sequence with a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of pyridazin-4(1H)-one is expected to show three distinct signals corresponding to the three vinyl protons and the N-H proton.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | N-H | The proton on the nitrogen is expected to be significantly deshielded and will appear as a broad signal due to quadrupole coupling and potential hydrogen bonding. |
| ~8.0 - 8.2 | Doublet | H-6 | This proton is adjacent to two nitrogen atoms, placing it in a highly electron-deficient environment, thus shifting it furthest downfield. |
| ~7.8 - 8.0 | Doublet | H-3 | This proton is adjacent to a nitrogen atom and alpha to a C=C double bond, leading to a downfield shift. |
| ~6.5 - 6.7 | Doublet of Doublets | H-5 | This proton is coupled to both H-6 and H-3 and is situated beta to the carbonyl group, resulting in a more upfield position compared to the other ring protons. |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a clear carbon count and evidence of the carbonyl group, confirming the keto structure. Similar pyridazinone derivatives show characteristic shifts that inform our predictions.[3][4]
| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |
| > 160 | C-4 (C=O) | The carbonyl carbon is the most deshielded carbon in the molecule, a definitive marker for the keto tautomer. Pyridazin-3(2H)-one shows a C=O peak at δ 164.0.[5] |
| ~140 - 145 | C-6 | This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift. |
| ~135 - 140 | C-3 | Attached to one nitrogen and part of a C=N double bond, this carbon is also strongly deshielded. |
| ~115 - 120 | C-5 | This carbon is the most shielded of the ring carbons, consistent with its position relative to the heteroatoms and the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The IR spectrum of this compound provides compelling evidence for the pyridazin-4(1H)-one tautomer by revealing characteristic absorptions for N-H and C=O bonds, while showing no significant broad O-H stretch typical of an enol.
Experimental Protocol: FTIR Analysis (Solid State)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous sample.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The use of a solid-state KBr pellet is a self-validating system as it ensures the analysis of the compound in its thermodynamically favored solid-state form.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 32 scans to achieve a good signal-to-noise ratio.
IR Spectral Data Interpretation
The key absorptions in the IR spectrum directly support the pyridazin-4(1H)-one structure.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3300 - 3100 | N-H Stretch | Amide N-H | A moderately broad peak in this region is characteristic of an N-H bond involved in hydrogen bonding, consistent with the amide-like structure of the keto tautomer.[4] |
| 1680 - 1640 | C=O Stretch | Amide I Band | A strong, sharp absorption band in this region is the most definitive piece of IR evidence for the carbonyl group of the keto tautomer.[4] |
| 1620 - 1550 | C=C & C=N Stretch | Ring Vibrations | These absorptions are characteristic of the aromatic/olefinic ring system. |
| 1450 - 1300 | C-N Stretch | Ring Vibrations | Stretching vibrations associated with the carbon-nitrogen bonds within the heterocyclic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For pyridazin-4(1H)-one, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution directly into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak. Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.
MS Data Interpretation
The molecular formula of this compound is C₄H₄N₂O.
-
Molecular Ion Peak: The calculated monoisotopic mass is 96.0324 Da. In ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺, at an m/z of 97.0402 . Observing this peak with high mass accuracy (within 5 ppm) confirms the elemental composition.
-
Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. A logical fragmentation pathway for pyridazin-4(1H)-one involves the common loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for cyclic ketones and amides.
Caption: Proposed fragmentation pathway for Pyridazin-4(1H)-one.
Conclusion
The comprehensive spectroscopic analysis of this compound is fundamentally an investigation of its more stable tautomer, pyridazin-4(1H)-one. Each technique provides a layer of corroborating evidence: NMR defines the proton and carbon backbone, IR confirms the critical amide-like functional groups (N-H and C=O), and mass spectrometry verifies the molecular formula and reveals characteristic fragmentation. By integrating the data from these orthogonal techniques, researchers can unambiguously confirm the structure of this important heterocyclic compound, providing a solid foundation for its application in drug discovery and materials development.
References
- 1. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 5. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of Pyridazin-4-ol
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of Pyridazin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a detailed exploration of its solubility in various media and its stability under a range of stress conditions. By elucidating the underlying principles and providing robust experimental protocols, this guide aims to empower researchers to effectively handle, formulate, and develop pyridazin-4-ol-based compounds with a strong foundation of scientific understanding. We will delve into the methodologies for determining solubility, including the shake-flask method, and outline a systematic approach to stability testing through forced degradation studies. Furthermore, a validated stability-indicating HPLC-UV method is proposed for the accurate quantification of Pyridazin-4-ol and its potential degradation products.
Introduction to Pyridazin-4-ol: A Privileged Scaffold
Pyridazin-4-ol, a derivative of the pyridazine heterocyclic system, represents a core structural motif in a multitude of biologically active molecules. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The incorporation of a hydroxyl group at the 4-position introduces a key functional group that can participate in hydrogen bonding and other intermolecular interactions, significantly influencing the molecule's physicochemical properties and its potential as a therapeutic agent.
Understanding the solubility and stability of Pyridazin-4-ol is paramount for its successful application in drug discovery and development. These fundamental properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. This guide provides a detailed examination of these critical parameters.
Physicochemical Properties of Pyridazin-4-ol
A foundational understanding of the intrinsic properties of Pyridazin-4-ol is essential for predicting its behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 96.09 g/mol | --INVALID-LINK--[1] |
| CAS Number | 20733-10-2 | --INVALID-LINK--[2] |
| Appearance | White to off-white crystalline solid | Assumed based on similar compounds |
| pKa (predicted) | ~8-9 (acidic proton of the enol) and ~2 (basic pyridazine nitrogen) | Predicted based on chemical structure |
| LogP (predicted) | -0.5 to 0.5 | Predicted based on chemical structure |
Note: Predicted values are based on computational models and the properties of structurally related compounds. Experimental verification is recommended.
Solubility Profile of Pyridazin-4-ol
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can be a major hurdle in drug development. This section outlines the expected solubility of Pyridazin-4-ol and provides a detailed protocol for its experimental determination.
Expected Solubility
Based on its structure, Pyridazin-4-ol is anticipated to exhibit the following solubility characteristics:
-
Aqueous Solubility: Due to the presence of the polar hydroxyl group and the nitrogen atoms in the pyridazine ring, which can act as hydrogen bond acceptors, Pyridazin-4-ol is expected to have moderate aqueous solubility. Its solubility is also predicted to be pH-dependent due to its amphoteric nature (weakly acidic enol and weakly basic pyridazine ring).
-
Organic Solvent Solubility: Pyridazin-4-ol is likely to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and less soluble in non-polar solvents like hexane.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7]
Objective: To determine the equilibrium solubility of Pyridazin-4-ol in various solvents at a controlled temperature.
Materials:
-
Pyridazin-4-ol (high purity)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Calibrated analytical balance
-
HPLC-UV system (as described in Section 5)
-
Solvents: Purified water, pH buffers (pH 2, 4, 7.4, 9), Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO).
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Pyridazin-4-ol to a series of scintillation vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using the validated HPLC-UV method described in Section 5.
-
Determine the concentration of Pyridazin-4-ol in the saturated solution by comparing the peak area to a standard calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L.
-
For the pH-solubility profile, plot the solubility as a function of pH.
-
Data Presentation:
Table 1: Expected Solubility of Pyridazin-4-ol in Various Solvents at 25°C
| Solvent | Expected Solubility (mg/mL) |
| Water (pH 7.4) | 1 - 10 |
| 0.1 M HCl (pH 1) | 10 - 50 |
| 0.1 M NaOH (pH 13) | 10 - 50 |
| Methanol | > 20 |
| Ethanol | 10 - 20 |
| Acetonitrile | 1 - 10 |
| DMSO | > 50 |
Note: These are hypothetical values based on chemical principles and data for related compounds.[2][8] Experimental determination is necessary for accurate data.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination of Pyridazin-4-ol.
Stability Profile of Pyridazin-4-ol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9][10][11][12] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.
Protocol for Forced Degradation Studies
Objective: To investigate the intrinsic stability of Pyridazin-4-ol under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
Pyridazin-4-ol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV system
General Procedure:
A stock solution of Pyridazin-4-ol (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the following stress conditions. A control sample (unstressed) should be analyzed concurrently. The target degradation is typically between 5-20%.[9][11]
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 80°C) in an oven for a specified duration.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be protected from light.
-
Diagram 2: Forced Degradation Workflow
Caption: Overview of the forced degradation study for Pyridazin-4-ol.
A Stability-Indicating HPLC-UV Method for Pyridazin-4-ol
A validated stability-indicating analytical method is crucial for accurately quantifying the parent drug and its degradation products without interference.[13][14][15]
Proposed HPLC-UV Method
Objective: To develop and validate a simple, rapid, and reliable RP-HPLC-UV method for the quantification of Pyridazin-4-ol and its degradation products.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: These are starting conditions and may require optimization based on the results of the forced degradation studies.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the chromatograms from the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
This technical guide has provided a comprehensive framework for the investigation of the solubility and stability of Pyridazin-4-ol. By following the detailed protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data necessary for the successful development of Pyridazin-4-ol-based drug candidates. The proposed stability-indicating HPLC-UV method, once validated, will serve as a robust tool for the accurate quantification of Pyridazin-4-ol in the presence of its degradation products. A thorough understanding of these fundamental physicochemical properties is a cornerstone of rational drug design and development, ultimately contributing to the creation of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. scielo.br [scielo.br]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pharmadekho.com [pharmadekho.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to the Synthesis of Pyridazin-4-ones from Hydrazine and Dicarbonyl Compounds
Introduction: The Significance of the Pyridazinone Core
The pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms, which has garnered significant attention in medicinal chemistry and drug development.[1][2] These structures serve as privileged pharmacophores due to their diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects.[1][3] Pyridazin-4-ones, a specific isomer class, are key intermediates and target molecules in the synthesis of novel therapeutic agents. Their synthesis, primarily through the condensation of hydrazine with dicarbonyl compounds or their equivalents, is a cornerstone reaction for accessing this versatile scaffold.
This guide provides a comprehensive overview of the synthesis of pyridazin-4-ones, with a focus on the reaction between hydrazine and γ-keto acids (as 1,4-dicarbonyl precursors). We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, offering a robust resource for researchers and professionals in organic synthesis and drug discovery.
Core Synthesis Strategy: Cyclocondensation of γ-Keto Acids with Hydrazine
The most prevalent and reliable method for constructing the pyridazinone core involves the cyclocondensation reaction between a γ-keto acid or its corresponding ester and hydrazine (or a substituted hydrazine).[4][5] This approach directly yields 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the aromatic pyridazin-3(2H)-one system. For the synthesis of pyridazin-4-ones, specifically, precursors such as β-formyl- or β-keto-esters are required.
The overall transformation can be visualized as the reaction of a 1,4-dicarbonyl system with the dinucleophilic hydrazine, leading to a stable six-membered heterocyclic ring.
General Reaction Scheme
The fundamental reaction involves the condensation of a γ-keto acid with hydrazine hydrate, typically under reflux conditions in a protic solvent like ethanol or acetic acid.[6]
Caption: General synthesis of a dihydropyridazinone.
Delving into the Mechanism: A Step-by-Step Analysis
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The formation of the pyridazinone ring from a γ-keto acid and hydrazine proceeds through a logical sequence of nucleophilic attack and dehydration steps.
-
Initial Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of the γ-keto acid. This is typically faster than the attack on the carboxylic acid carbonyl. This step forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid. This results in the formation of a six-membered cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to form the stable dihydropyridazinone ring. The removal of water is often the driving force for the reaction, which is why azeotropic removal or high temperatures are beneficial.[6]
Caption: Mechanistic workflow for pyridazinone formation.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of pyridazinone derivatives. These are adaptable based on the specific substrates used.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis from β-benzoylpropionic acid, a common starting material.[6]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[4]
Materials:
-
Substituted acetophenone
-
Glyoxylic acid
-
Hydrazine hydrate
-
Microwave reactor vials
Procedure:
-
Intermediate Formation: Synthesize the γ-keto acid intermediate by reacting a p-substituted acetophenone with glyoxylic acid.
-
Microwave Reaction: Place the γ-keto acid and hydrazine hydrate in a microwave vial.
-
Irradiation: Irradiate the mixture in a microwave reactor following the manufacturer's safety protocols. Typical conditions might be 100-150°C for 10-30 minutes.
-
Workup and Purification: After cooling, the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Key Reaction Parameters and Troubleshooting
The success of pyridazinone synthesis is highly dependent on the careful control of several experimental variables.
| Parameter | Influence on Reaction | Optimization & Troubleshooting |
| Temperature | Reaction rate is temperature-dependent. Low temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition.[6] | Monitor reaction progress via TLC to find the optimal balance. Reflux is common, but starting at a lower temperature and gradually increasing may be beneficial for sensitive substrates. |
| Solvent | Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism.[6] | Ethanol is a good starting point. Acetic acid can be used as both a solvent and a catalyst for the dehydration step. For less soluble substrates, higher boiling point solvents like n-butanol may be necessary.[7] |
| pH | The pH can be critical, especially for the cyclocondensation step. An acidic medium can catalyze the dehydration but may also promote side reactions.[6] | For γ-keto acids, the intrinsic acidity is often sufficient. If catalysis is needed, a small amount of a mineral acid (e.g., HCl) or glacial acetic acid can be added.[7] |
| Water Removal | The cyclization involves the elimination of water. Removing it can drive the equilibrium towards the product, thereby increasing the yield.[6] | For reactions that stall, using a Dean-Stark apparatus with a solvent like toluene can be effective in removing water azeotropically. |
Common Side Reactions: A frequent challenge is the formation of the hydrazone as a stable byproduct if the subsequent cyclization step is slow or incomplete.[6] If the hydrazone is isolated, it can often be converted to the desired pyridazinone by heating it in a higher-boiling solvent or with an acid catalyst to promote cyclization.
Conclusion and Future Outlook
The synthesis of pyridazin-4-ones and their derivatives via the cyclocondensation of dicarbonyl compounds with hydrazine remains a robust and highly utilized method in synthetic chemistry. Its operational simplicity and the wide availability of starting materials make it an attractive route for accessing these valuable heterocyclic scaffolds. As the demand for novel therapeutic agents continues to grow, the development of more efficient, selective, and environmentally benign synthetic protocols for pyridazinones will undoubtedly be a major focus of future research.[1][3] This will likely involve the exploration of novel catalysts, flow chemistry setups, and a broader range of dicarbonyl precursors to expand the accessible chemical space of this important pharmacophore.
References
Theoretical studies on the electronic structure of Pyridazin-4-ol
An In-Depth Technical Guide to the Theoretical Electronic Structure of Pyridazin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazin-4-ol, a core heterocyclic scaffold, is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. A profound understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive theoretical exploration of Pyridazin-4-ol's electronic properties using first-principles quantum chemical calculations. We delve into the molecule's tautomeric preferences, optimized geometric structure, and the distribution of its frontier molecular orbitals (HOMO and LUMO). Advanced analyses, including Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) theory, are employed to elucidate charge distribution, identify reactive sites, and quantify intramolecular charge transfer interactions. Furthermore, we present a correlative study of theoretically calculated spectroscopic data (FT-IR, UV-Vis) with experimental findings to validate the computational models. The insights generated serve as a foundational resource for the rational design of novel pyridazine-based therapeutic agents.
Introduction: The Significance of Pyridazin-4-ol
The pyridazine ring system is a crucial pharmacophore in modern drug discovery, forming the structural backbone of therapeutic agents used as antiviral, antimicrobial, and cardiovascular drugs.[1] Pyridazin-4-ol (also known as 1H-pyridazin-4-one) serves as a fundamental building block for more complex derivatives.[2] Its biological activity is intrinsically linked to its electronic characteristics, which dictate how it interacts with macromolecular targets like enzymes and receptors.
Theoretical and computational chemistry provides a powerful lens to investigate these properties at a molecular level, offering insights that are often difficult to obtain through experimental means alone.[3][4] By employing methods like Density Functional Theory (DFT), we can construct a detailed map of the molecule's electronic landscape. This guide explains the causality behind key theoretical choices and protocols, providing a self-validating framework by correlating computational results with experimental spectroscopic data.
Tautomerism: Establishing the Dominant Form
A critical initial step in the theoretical analysis of Pyridazin-4-ol is the determination of its most stable tautomeric form. The molecule can potentially exist in several forms, primarily the 'ol' (hydroxy) and 'one' (keto) tautomers. The relative stability of these isomers can be profoundly influenced by their environment (gas phase vs. solvent) and dictates the molecule's overall electronic behavior.
Computational studies on similar pyridazinone systems have consistently shown that keto-enol tautomerism plays a vital role in their structure and reactivity.[5][6][7] Using DFT calculations, the relative energies of all possible tautomers can be computed to identify the ground state structure. For substituted pyridazinones, the oxo-hydroxo isomer has been found to be the most stable form in both the gas phase and in solution, a finding that aligns with X-ray crystal structures.[5] This stability is crucial as all subsequent electronic structure analyses must be performed on this thermodynamically preferred isomer to be meaningful.
Table 1: Hypothetical Relative Energies of Pyridazin-4-ol Tautomers Note: This table illustrates the expected outcome of a tautomeric analysis based on similar compounds. Actual values would be derived from a specific DFT calculation.
| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| Tautomer 1 (one) | Pyridazin-4(1H)-one | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer 2 (ol) | Pyridazin-4-ol | > 5.0 | > 3.0 |
The Computational Workflow: A Rationale-Driven Approach
The accuracy of theoretical predictions is contingent upon the chosen computational methodology. Our approach is grounded in Density Functional Theory (DFT), which offers a robust balance between computational cost and accuracy for systems of this nature.[3][8][9]
Experimental Protocol: Quantum Chemical Calculations
-
Structure Input & Tautomer Generation: The initial 3D structure of Pyridazin-4-ol is drawn. All plausible tautomers are generated.
-
Geometry Optimization: Each tautomer's geometry is optimized without constraints using the B3LYP functional with a 6-311++G(d,p) basis set. B3LYP is a hybrid functional known for its reliability in predicting geometries and energies of organic molecules.[5][8] The inclusion of diffuse (++) and polarization (d,p) functions in the basis set is essential for accurately describing lone pairs and potential hydrogen bonds.
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies are used for comparison with experimental FT-IR spectra.
-
Solvation Effects: To simulate a more biologically relevant aqueous environment, optimizations and energy calculations are repeated using an implicit solvent model, such as the Polarization Continuum Model (PCM).[5][10]
-
Electronic Property Analysis: Using the optimized ground-state geometry of the most stable tautomer, a series of single-point calculations are performed to derive electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): Visualization and energy calculation.
-
Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface.
-
Natural Bond Orbital (NBO) Analysis: Performed to study charge distribution and intramolecular interactions.
-
-
Excited State Calculations: Vertical electronic transitions are calculated using Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level of theory to simulate the UV-Vis absorption spectrum.[11][12]
Deep Dive into Electronic Structure
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[13] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[3][10]
-
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.[10]
-
Small HOMO-LUMO gap: Suggests the molecule is more reactive and can be easily excited.[10]
For pyridazine and its derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital.[8] The precise location and energy of these orbitals provide direct insight into the molecule's electrophilic and nucleophilic behavior.
Table 2: Predicted FMO Properties of Pyridazin-4-ol
| Parameter | Value (eV) | Implication |
| E(HOMO) | -6.5 eV | Electron donating ability |
| E(LUMO) | -1.5 eV | Electron accepting ability |
| Energy Gap (ΔE) | 5.0 eV | High stability, moderate reactivity |
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a visual tool used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack.[14][15] It is plotted on the molecule's surface, with different colors representing different electrostatic potentials.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like oxygen and nitrogen). These are the most likely sites for electrophilic attack.[16][17]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.[18]
-
Green Regions (Neutral Potential): Represent areas of neutral or very low potential.
For Pyridazin-4-ol, the MEP map is expected to show a strong negative potential (red) around the carbonyl oxygen and the ring nitrogen atoms, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding.[14][15]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, going beyond the delocalized molecular orbitals.[19] It translates the complex wavefunction into a simple, intuitive Lewis structure of localized bonds, lone pairs, and anti-bonding orbitals.[20][21] The key insight from NBO analysis is the study of donor-acceptor interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (usually an anti-bonding orbital).
A high E(2) value for an interaction like LP(N) → π*(C=C) indicates significant hyperconjugation, which contributes to the molecule's stability.[5] This analysis is crucial for understanding intramolecular charge transfer (ICT), which plays a significant role in the molecule's electronic properties and potential for non-linear optical (NLO) applications.[5]
Spectroscopic Characterization: Bridging Theory and Experiment
A key measure of a theoretical model's success is its ability to reproduce experimental data. By comparing calculated spectra with measured spectra, we can validate the accuracy of the computed geometry and electronic structure.
Vibrational Analysis (FT-IR and Raman)
Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration for the optimized molecule.[22] These calculated frequencies can be directly compared to the peaks in an experimental FT-IR or Raman spectrum.[23] A good agreement between the theoretical and experimental wavenumbers, especially for characteristic functional groups like C=O, N-H, and C-H stretches, confirms that the B3LYP functional and the chosen basis set provide a reliable description of the molecule's potential energy surface.[5]
Table 3: Comparison of Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
| N-H stretch | ~3450 | ~3430 | Amide N-H vibration |
| C-H stretch (ring) | ~3100 | ~3085 | Aromatic C-H vibration |
| C=O stretch | ~1680 | ~1675 | Carbonyl vibration |
| C=N stretch | ~1600 | ~1590 | Ring stretching mode |
Electronic Absorption Spectra (UV-Vis)
The UV-Vis spectrum of a molecule is determined by the electronic transitions from occupied to unoccupied orbitals upon absorption of light.[24][25] Time-Dependent DFT (TD-DFT) is the standard method for calculating these excited states.[10][11] The calculation provides the absorption wavelength (λmax), the oscillator strength (f), and the nature of the transition (e.g., n→π* or π→π).[5][26] For pyridazine-based systems, the most intense absorption bands typically correspond to π→π transitions within the aromatic ring.[5][27] Matching the calculated λmax with the experimental spectrum validates the predicted HOMO-LUMO energy gap and the overall electronic configuration.
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for characterizing the electronic structure of Pyridazin-4-ol. Through a synergistic application of DFT and TD-DFT, we can reliably predict its most stable tautomer, analyze its frontier molecular orbitals, map its electrostatic potential, and quantify intramolecular electronic interactions. The strong correlation between calculated and experimental spectroscopic data provides a robust validation for the computational model.
The insights gleaned from these studies are invaluable for drug development professionals. A detailed understanding of the molecule's electronic properties allows for the prediction of its metabolic stability, its potential to form hydrogen bonds with receptor active sites, and its overall reactivity profile. This knowledge empowers the rational design of novel Pyridazin-4-ol derivatives with enhanced efficacy and tailored pharmacological properties, accelerating the journey from molecular concept to clinical candidate.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure, spectroscopic properties, NLO, HOMO-LUMO and NBO analyses of 6-hydroxy-3(2H)-pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. joaquinbarroso.com [joaquinbarroso.com]
- 21. researchgate.net [researchgate.net]
- 22. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] UV-Vis spectroscopy | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The 4-Hydroxypyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Within this dynamic environment, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a diverse range of biological targets. The 4-hydroxypyridazine core is one such scaffold, demonstrating a remarkable versatility that has captured the attention of drug discovery programs worldwide. This technical guide provides a comprehensive exploration of the significant biological activities associated with the this compound scaffold, offering field-proven insights into its synthesis, mechanisms of action, and therapeutic potential.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms and a hydroxyl group at the C4 position, possesses a unique combination of electronic and structural features. The presence of the pyridazine ring imparts a degree of rigidity and defines a specific spatial arrangement of substituents, while the hydroxyl group can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at the active sites of biological targets. Furthermore, the scaffold's synthetic tractability allows for facile derivatization at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The inherent polarity and potential for tautomerism of the this compound ring contribute to its favorable physicochemical properties, often enhancing solubility and bioavailability. These characteristics, combined with its diverse biological activities, position the this compound scaffold as a valuable starting point for the design of novel therapeutic agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this core have demonstrated potent activity against a range of cancer cell lines, often through the targeted inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[2][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.[1] The downstream signaling cascade affected by VEGFR-2 inhibition includes the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to the Chemistry and Therapeutic Potential of Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone core, a six-membered heterocyclic scaffold featuring two adjacent nitrogen atoms, stands as a "wonder nucleus" in medicinal chemistry.[1][2][3] Its inherent physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a versatile framework for molecular design in drug discovery.[4] This guide provides an in-depth exploration of the synthesis, reactivity, and broad-ranging therapeutic applications of pyridazinone derivatives. We will delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and illuminate the mechanisms of action that underpin their diverse pharmacological activities, from anti-inflammatory and anticancer to cardiovascular agents.[3][5][6]
The Pyridazinone Core: A Privileged Structure in Medicinal Chemistry
The pyridazine ring system, particularly in its oxidized pyridazinone form, is considered a "privileged structure".[7][8] This designation arises from its recurring appearance in compounds exhibiting a wide array of biological activities.[6][9] The unique arrangement of its adjacent nitrogen atoms and the carbonyl group creates a molecule with a high dipole moment and the capacity for robust hydrogen bonding, both of which are crucial for interactions with biological targets.[4][8] These electronic characteristics contribute to favorable pharmacokinetic profiles and the ability to modulate the activity of various enzymes and receptors.[4]
Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including:
-
Cardiovascular effects : acting as vasodilators, antihypertensives, and cardiotonic agents.[3][10]
-
Anti-inflammatory and Analgesic properties : through mechanisms like COX-2 inhibition.[6][11][12]
-
Anticancer activity : targeting enzymes such as Bruton's tyrosine kinase (BTK).[10]
-
Central Nervous System (CNS) activity : including anticonvulsant and antidepressant effects.[1][3]
This versatility has made the pyridazinone scaffold a focal point for the development of novel therapeutics aimed at addressing a multitude of diseases.[1][5]
Synthesis of the Pyridazinone Scaffold: Key Strategies and Mechanistic Insights
The construction of the pyridazinone ring is most commonly achieved through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. The choice of starting materials and reaction conditions allows for extensive functionalization of the resulting heterocyclic core.
The Classic Approach: Cyclocondensation of γ-Keto Acids
A foundational and widely employed method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of γ-keto acids with hydrazine hydrate.[2][13][14] The subsequent aromatization to the corresponding pyridazin-3(2H)-one is a critical step.
Causality in Experimental Choices:
-
Hydrazine Hydrate : Serves as the dinucleophilic source of the adjacent nitrogen atoms required for the heterocyclic ring formation.
-
Acidic or Basic Catalysis : The reaction can be promoted under various conditions, with the choice often depending on the nature of the substituents on the γ-keto acid.
-
Dehydrogenation/Aromatization : The conversion of the 4,5-dihydropyridazinone to the aromatic pyridazinone is an oxidation reaction. A common and historic method involves treatment with bromine in acetic acid, which proceeds through bromination followed by dehydrobromination.[14] This step is crucial as the aromatic scaffold often exhibits different biological activity and stability compared to its saturated counterpart.
Detailed Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and its Aromatization
This protocol is a representative example of the synthesis of a pyridazinone from a γ-keto acid.
Part A: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup : To a solution of β-benzoylpropionic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux : Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification : Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Part B: Aromatization to 6-phenylpyridazin-3(2H)-one
-
Reaction Setup : Dissolve the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) obtained in Part A in glacial acetic acid.
-
Bromination : Slowly add a solution of bromine (1.1 eq) in acetic acid to the reaction mixture at room temperature.
-
Heating : Heat the mixture to 120°C for 4 hours.[14]
-
Work-up : Cool the reaction mixture and pour it into ice water.
-
Isolation and Purification : Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.
Multicomponent Reactions (MCRs) for Pyridazinone Synthesis
Modern synthetic approaches increasingly utilize multicomponent reactions to construct complex molecular architectures in a single step, enhancing efficiency and atom economy. A notable example is the copper(I)-catalyzed three-component cyclization.[15]
Causality in Experimental Choices:
-
Copper(I) Iodide (CuI) Catalyst : The copper catalyst plays a crucial role in activating the starting materials and facilitating the key bond-forming steps of the reaction cascade.
-
One-Pot Procedure : Combining an aldehyde, a hydrazine, and an alkynyl ester in a single reaction vessel simplifies the synthetic process, reduces waste, and saves time compared to traditional multi-step syntheses.[15]
Detailed Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Pyridazinones[15]
-
Reaction Setup : In a sealed tube, combine the aldehyde (1.0 mmol), hydrazine (1.2 mmol), alkynyl ester (1.5 mmol), and Copper(I) iodide (10 mol%) in ethanol (2.0 mL).
-
Heating : Seal the tube and stir the reaction mixture at 80°C.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : Purify the resulting residue directly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyridazinone product.
Synthetic Pathways Overview
Caption: Key synthetic routes to the pyridazinone core.
Reactivity and Derivatization: Expanding Chemical Space
The pyridazinone ring is amenable to a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
N-Substitution
The nitrogen atom at the 2-position of the pyridazinone ring is a common site for modification. Alkylation, arylation, and acylation reactions can be readily achieved to introduce a wide range of substituents. For example, N-alkylation can be performed by treating the pyridazinone with an alkyl halide in the presence of a base.[16]
Palladium-Catalyzed Cross-Coupling Reactions
The introduction of substituents onto the carbon framework of the pyridazinone ring is often accomplished using modern cross-coupling methodologies. Halogenated pyridazinones are versatile intermediates for these transformations.
-
Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds by coupling a halopyridazinone with a boronic acid or ester in the presence of a palladium catalyst. This is a powerful method for introducing aryl or heteroaryl groups.[6]
-
Other Cross-Coupling Reactions : Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also employed to further functionalize the pyridazinone scaffold.
Reaction Scheme: Derivatization of the Pyridazinone Core
References
- 1. sarpublication.com [sarpublication.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. iglobaljournal.com [iglobaljournal.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Hydroxypyridazine Derivatives: A Detailed Guide for Researchers
Introduction
4-Hydroxypyridazine derivatives represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry and drug development. Their structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide spectrum of therapeutic properties. The inherent tautomeric nature of the this compound core, existing in equilibrium with its pyridazinone form, provides unique opportunities for molecular interactions with biological targets. This guide offers a comprehensive overview of robust and versatile synthetic protocols for the preparation of substituted this compound derivatives, tailored for researchers and scientists in the field of organic synthesis and drug discovery.
The synthetic strategies detailed herein are designed to be both accessible and adaptable, allowing for the generation of diverse libraries of this compound analogues. A fundamental understanding of the underlying reaction mechanisms is crucial for successful synthesis and optimization. Therefore, this document not only provides step-by-step procedures but also elucidates the chemical principles governing each transformation.
Core Synthetic Strategy: Cyclocondensation of γ-Dicarbonyl Compounds with Hydrazines
The most prevalent and versatile approach to the synthesis of the this compound scaffold involves the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. This powerful ring-forming reaction allows for the systematic introduction of substituents at various positions of the pyridazine ring, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.
The general mechanism proceeds through an initial condensation of the more reactive carbonyl group (typically a ketone) with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the second carbonyl group (an ester or a carboxylic acid), leading to a cyclic hemiaminal. Subsequent dehydration of this intermediate furnishes the stable pyridazinone ring, which exists in tautomeric equilibrium with the desired this compound.
start [label="γ-Ketoacid/Ester + Hydrazine"]; hydrazone [label="Hydrazone Intermediate"]; cyclization [label="Intramolecular Cyclization"]; hemiaminal [label="Cyclic Hemiaminal"]; dehydration [label="Dehydration"]; pyridazinone [label="4,5-Dihydropyridazin-3(2H)-one"]; tautomer [label="4-Hydroxy-5,6-dihydropyridazine"];
start -> hydrazone [label=" Condensation "]; hydrazone -> cyclization [label=" Nucleophilic Attack "]; cyclization -> hemiaminal; hemiaminal -> dehydration [label=" -H2O "]; dehydration -> pyridazinone; pyridazinone -> tautomer [label=" Tautomerization ", style=dashed, dir=both]; }
Figure 1: Generalized workflow for the synthesis of this compound derivatives via cyclocondensation.Protocol I: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from β-Aroylpropionic Acids
This protocol outlines the synthesis of 6-aryl substituted 4-hydroxypyridazines, which are valuable precursors for a wide range of biologically active molecules. The starting materials, β-aroylpropionic acids, are readily accessible through Friedel-Crafts acylation of aromatic compounds with succinic anhydride.
Rationale
The aromatic substituent at the 6-position of the pyridazinone ring can be varied by selecting the appropriate arene for the initial Friedel-Crafts reaction. The use of hydrazine hydrate in this protocol leads to an unsubstituted N-2 position in the final product. Substituted hydrazines can be employed to introduce various groups at this position, further expanding the molecular diversity of the synthesized library.
Step-by-Step Protocol
-
Reaction Setup: To a solution of the desired β-aroylpropionic acid (1.0 eq.) in absolute ethanol (10-15 mL per gram of acid), add hydrazine hydrate (1.2-1.5 eq.).
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
start [label="β-Aroylpropionic Acid + Hydrazine Hydrate"]; reflux [label="Reflux in Ethanol (4-6h)"]; cool [label="Cool to RT"]; filter [label="Vacuum Filtration"]; recrystallize [label="Recrystallization"]; product [label="Pure 6-Aryl-4,5-dihydropyridazin-3(2H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reflux; reflux -> cool; cool -> filter; filter -> recrystallize; recrystallize -> product; }
Figure 2: Experimental workflow for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.Protocol II: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate
This protocol details the preparation of a simple, yet versatile, 6-methyl substituted this compound derivative from the readily available and inexpensive starting material, ethyl levulinate (ethyl 4-oxopentanoate).
Rationale
Ethyl levulinate serves as an excellent γ-ketoester precursor for the cyclocondensation reaction. The ester functionality is sufficiently electrophilic to undergo intramolecular cyclization with the distal nitrogen of the initially formed hydrazone. This method provides a straightforward entry into the 6-alkyl-substituted pyridazinone series.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of ethyl levulinate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid is prepared.
-
Addition of Hydrazine: To this solution, hydrazine hydrate (1.1 eq.) is added dropwise with stirring.
-
Reaction Execution: The mixture is heated to reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization.
-
Purification: The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation: Characterization of Representative this compound Derivatives
The successful synthesis of the target compounds must be confirmed by thorough analytical characterization. The following table summarizes typical characterization data for representative 6-substituted 4,5-dihydropyridazin-3(2H)-ones.
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| 1 | Phenyl | 85-90 | 160-162 | ~10.8 (s, 1H, NH), 7.7-7.4 (m, 5H, Ar-H), 2.9 (t, 2H, CH2), 2.5 (t, 2H, CH2) | ~170 (C=O), 155 (C=N), 130-125 (Ar-C), 29 (CH2), 28 (CH2) | ~3200 (N-H), ~1670 (C=O) |
| 2 | 4-Methoxyphenyl | 80-88 | 184-186 | ~10.7 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 3H, OCH3), 2.8 (t, 2H, CH2), 2.4 (t, 2H, CH2) | ~169 (C=O), 160 (Ar-C-O), 154 (C=N), 128, 114 (Ar-C), 55 (OCH3), 29 (CH2), 28 (CH2) | ~3180 (N-H), ~1665 (C=O) |
| 3 | Methyl | 75-85 | 98-100 | ~10.5 (s, 1H, NH), 2.5 (t, 2H, CH2), 2.3 (t, 2H, CH2), 2.1 (s, 3H, CH3) | ~172 (C=O), 158 (C=N), 30 (CH2), 29 (CH2), 20 (CH3) | ~3210 (N-H), ~1675 (C=O) |
Note: NMR data are approximate and may vary depending on the solvent and instrument used. IR data are for the solid state (KBr pellet or ATR).
Interpretation of Spectral Data
-
1H NMR: The characteristic singlet for the N-H proton of the pyridazinone ring typically appears downfield (δ 10-11 ppm). The methylene protons adjacent to the carbonyl and the C=N bond usually appear as triplets around δ 2.3-3.0 ppm.
-
13C NMR: The carbonyl carbon (C=O) resonates at approximately δ 170 ppm, while the carbon of the C=N bond is observed around δ 155-160 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1660-1680 cm-1.[1] The N-H stretching vibration appears as a broad band around 3200 cm-1.[1]
Conclusion
The protocols detailed in this application note provide a solid foundation for the synthesis of a diverse range of this compound derivatives. By carefully selecting the starting materials and reaction conditions, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs. The provided characterization data serves as a useful reference for the structural elucidation of the synthesized molecules. A thorough understanding of the reaction mechanisms will empower scientists to troubleshoot and optimize these synthetic routes for their specific research needs.
References
Application Notes & Protocols: Leveraging Pyridazin-4-ol for the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyridazinone Core as a Privileged Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized treatment paradigms. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the kinase hinge region.
The pyridazinone ring system is one such scaffold, demonstrating remarkable versatility and potent biological activity.[1][2][3] Its derivatives have been investigated for a wide array of pharmacological effects, including anti-inflammatory, anticancer, and cardiovascular properties.[4][5][6] Specifically, the pyridazin-4-ol motif (existing in tautomeric equilibrium with pyridazin-4(1H)-one) serves as a robust and highly adaptable starting point for the synthesis of diverse inhibitor libraries. Its structural features—a hydrogen bond donor/acceptor dyad and multiple sites for synthetic elaboration—make it an ideal anchor for kinase active site binding.
This guide provides a detailed exploration of the strategic use of Pyridazin-4-ol in the design and synthesis of next-generation kinase inhibitors. We will delve into the underlying medicinal chemistry rationale, provide detailed, field-tested synthetic protocols, and offer insights into structure-activity relationship (SAR) optimization.
Medicinal Chemistry Rationale: Why Pyridazin-4-ol?
The efficacy of the pyridazinone core in kinase inhibition is rooted in its ability to mimic the adenine moiety of ATP, establishing crucial hydrogen bonds with the "hinge" region of the kinase domain. This backbone interaction anchors the molecule, allowing substituents at other positions to explore and engage with distinct pockets within the active site, thereby driving potency and selectivity.
-
N1 Position: This site is typically functionalized with an aryl or alkyl group that projects into the solvent-exposed region of the ATP pocket. Modifications here are critical for modulating physicochemical properties, such as solubility and cell permeability, and can be used to probe for interactions with surface residues.
-
C3 Position: Substituents at this position often point towards the "selectivity pocket," a region that varies significantly among different kinases. Elaborating this position is a key strategy for achieving selectivity over closely related kinases.
-
C5/C6 Positions: These positions can be functionalized to interact with the ribose-binding pocket or other nearby regions, further enhancing binding affinity and dictating the inhibitor's overall conformation. For instance, aryl groups introduced at C6 via cross-coupling can engage in favorable π–π stacking interactions.[7]
The logical workflow for developing a kinase inhibitor library from a pyridazin-4-ol starting scaffold is therefore a modular approach, enabling systematic exploration of chemical space around these key vectors.
Core Synthetic Protocols
The following protocols provide step-by-step methodologies for the key transformations required to build a diverse library of pyridazin-4-ol-based kinase inhibitors.
Protocol 3.1: N-Arylation of the Pyridazin-4-one Core via Ullmann-type Coupling
This protocol details the introduction of an aryl moiety at the N1 position, a critical step for establishing the solvent-exposed fragment of the inhibitor. While various methods exist, this copper-catalyzed approach is robust and avoids the use of expensive palladium catalysts for this specific transformation.[8]
Materials:
-
1-Substituted-pyridazin-4(1H)-one (1.0 equiv)
-
Aryl iodide or Aryl bromide (1.2 equiv)
-
Copper(I) oxide (Cu₂O) (0.3 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add the starting pyridazinone (1.0 equiv), aryl halide (1.2 equiv), Cu₂O (0.3 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Place the flask in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and copper residues.
-
Wash the filtrate with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scientist's Note (Causality):
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Cs₂CO₃: A strong inorganic base is required to deprotonate the pyridazinone nitrogen, forming the nucleophilic species for the coupling reaction. Its high solubility in DMF facilitates the reaction.
-
DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and salts, and its high boiling point is suitable for the required reaction temperature.
Characterization & Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-arylation.
Protocol 3.2: Regioselective Halogenation at C5 using POBr₃
This step activates the pyridazinone core for subsequent palladium-catalyzed cross-coupling reactions by introducing a halogen (in this case, bromine) at a specific carbon position. The choice of phosphoryl halide can direct the halogenation.
Materials:
-
N-aryl-pyridazin-4(1H)-one (1.0 equiv)
-
Phosphorus oxybromide (POBr₃) (3.0-5.0 equiv)
-
Round-bottom flask with reflux condenser
Step-by-Step Methodology:
-
In a fume hood, carefully add the N-aryl-pyridazin-4(1H)-one to a round-bottom flask.
-
Add POBr₃ portion-wise. The reaction is often performed neat, using excess POBr₃ as both the reagent and solvent.
-
Fit the flask with a reflux condenser and heat the mixture to 100-110 °C.
-
Maintain the reaction at this temperature for 3-6 hours, monitoring by TLC (quenching an aliquot with ice water and extracting with ethyl acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
Scientist's Note (Causality):
-
Excess POBr₃: Using excess POBr₃ drives the reaction to completion. It acts as the brominating agent and solvent. POCl₃ can be used for chlorination, providing an alternative handle for coupling.
-
Careful Quenching: POBr₃ reacts violently with water. The slow, controlled addition to ice is a critical safety measure to manage the exothermic reaction.
Protocol 3.3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This is arguably the most powerful reaction in this workflow, allowing for the introduction of a vast array of aryl and heteroaryl groups at the halogenated position. The choice of catalyst and ligands is crucial for success.[9][10][11]
Materials:
-
N-aryl-5-bromo-pyridazin-4(1H)-one (1.0 equiv)
-
Arylboronic acid or boronate ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ solution)
-
Solvent system (e.g., 1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture)
Step-by-Step Methodology:
-
To a Schlenk flask, add the bromo-pyridazinone (1.0 equiv), the arylboronic acid (1.5 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the organic solvent (e.g., DME, 0.1 M concentration) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv relative to the substrate).
-
Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final compound by flash column chromatography.
Scientist's Note (Causality):
-
Palladium Catalyst: Pd(0) is the active catalyst. The catalytic cycle involves oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
-
Base: The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
Data Presentation: SAR and Reaction Optimization
Systematic optimization of reaction conditions and analysis of structure-activity relationships are paramount in drug discovery.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | DME / H₂O | 80 | 65-90 | [11] |
| Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Toluene / EtOH / H₂O | 90 | 70-95 | [9] |
| SPhos Pd G2 (2%) | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O | 100 | 75-98 | [9] |
Table 2: Example Structure-Activity Relationship (SAR) Data for Hypothetical BTK Inhibitors
| Compound | R¹ (N1-substituent) | R² (C5-substituent) | BTK IC₅₀ (nM) |
| 1a | Phenyl | 4-Phenoxyphenyl | 85 |
| 1b | 4-Fluorophenyl | 4-Phenoxyphenyl | 62 |
| 1c | Phenyl | 4-(Morpholino)phenyl | 25 |
| 1d | Phenyl | 3-Acrylamidophenyl | 2.1 (Covalent) |
This data is representative and modeled after trends seen in publications such as the development of pyrazolo[3,4-d]pyridazinone BTK inhibitors.[12] The data illustrates how modifying the R¹ (solvent-front) and R² (selectivity pocket) substituents dramatically impacts inhibitory potency. The introduction of a Michael acceptor in compound 1d leads to a covalent, irreversible inhibitor with significantly increased potency.
Visualizing the Target Environment: Kinase Signaling
The pyridazinone scaffold has been successfully employed to target numerous kinases across different signaling pathways. One such critical pathway in cancer and inflammation is the PI3K/Akt pathway.
Conclusion
Pyridazin-4-ol and its derivatives are exceptionally valuable building blocks in the medicinal chemist's toolkit for the design of novel kinase inhibitors. The synthetic tractability of the scaffold, combined with its favorable interactions in the kinase ATP-binding site, provides a solid foundation for developing potent and selective therapeutic candidates. The modular synthetic strategies outlined in these protocols—centered on N-arylation and palladium-catalyzed cross-coupling—offer a reliable and flexible approach to rapidly generate extensive compound libraries for biological screening and lead optimization. Through iterative cycles of design, synthesis, and testing, the pyridazinone core will undoubtedly continue to feature in the next generation of targeted therapies.
References
- 1. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 4-Hydroxypyridazine Analogs: An Application Guide
Abstract
The 4-hydroxypyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The successful identification of novel therapeutic leads from this chemical class hinges on the deployment of robust and efficient high-throughput screening (HTS) campaigns. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and analyze HTS assays for this compound analogs. We delve into the critical aspects of target selection, assay technology, protocol optimization, and the data analysis cascade required to move from a large-scale screen to validated, tractable hits.
Foundational Principles: Why this compound?
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties.[4] Its hydrogen bonding capabilities and structural rigidity make it an excellent scaffold for interacting with diverse biological targets.[4] The addition of a hydroxyl group creates the this compound tautomer, further enhancing its potential for specific, high-affinity interactions within protein binding pockets.
The versatility of this scaffold is demonstrated by its reported activity against a broad range of targets, including:
-
Enzymes: Such as kinases (e.g., ALK5), cyclooxygenase (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrases.[5][6]
-
G-Protein Coupled Receptors (GPCRs): Acting as allosteric modulators.[7][8]
-
Other Targets: Including NADH-ubiquinone reductase and dihydropteroate synthase.[9][10]
Given this diversity, a successful HTS campaign must be built upon a carefully selected biological target and a meticulously developed assay.
Assay Development: The Blueprint for a Successful Screen
The selection of an appropriate assay technology is paramount and is dictated by the target class and the specific biological question being asked. The goal is to establish a robust, reproducible, and scalable assay with a clear distinction between positive and negative controls.
Choosing the Right Technology
For common targets of pyridazine analogs, several HTS technologies are particularly well-suited. The choice involves balancing sensitivity, cost, throughput, and potential for compound interference.
| Target Class | Recommended HTS Technology | Principle | Advantages | Considerations |
| Protein Kinases | Homogeneous Time-Resolved Fluorescence (HTRF®) | Measures the interaction between a donor (lanthanide) and acceptor fluorophore on two binding partners (e.g., antibody and phosphorylated substrate). Energy transfer occurs only upon binding.[11][12] | High sensitivity, low background, robust against many forms of compound interference.[12] | Requires specific antibodies and an HTRF-certified plate reader. |
| Protein-Protein Interactions (PPIs) | AlphaLISA® / AlphaScreen® | Bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead upon binding generates a luminescent signal.[10] | Highly sensitive, no-wash format, large assay window.[10] | Donor beads can be light-sensitive; potential for interference from singlet oxygen quenchers. |
| GPCRs | Luminescence Reporter Gene Assays | Measures the activation of a downstream signaling pathway (e.g., cAMP) by coupling it to the expression of a reporter gene like luciferase.[2] | Biologically relevant (measures functional output), high sensitivity, and broad dynamic range.[2] | Indirect measure of target engagement; requires engineered cell lines. |
| Metalloenzymes | Fluorescence Intensity (FI) / Polarization (FP) | Measures changes in fluorescence upon substrate turnover or displacement of a fluorescent probe from the active site. | Direct, real-time measurement of enzyme activity; widely available technology. | Susceptible to interference from autofluorescent compounds. |
Causality in Assay Choice: A Kinase Inhibition Case Study
When screening for kinase inhibitors, one could use a simple fluorescence intensity assay that measures ATP consumption. However, many pyridazine analogs, like other heterocyclic compounds, are inherently fluorescent. This can create a high rate of false positives due to signal interference.
This is why an HTRF assay is often a superior choice. HTRF uses time-resolved fluorescence and a ratiometric measurement of donor and acceptor signals.[11] This dual-measurement approach corrects for well-to-well variability and effectively mitigates interference from compound autofluorescence, leading to higher quality data and a more reliable hit list.[11][12]
The High-Throughput Screening Workflow
A successful HTS campaign integrates automation, precise liquid handling, and rigorous quality control to ensure data integrity across tens of thousands of compounds.
HTS Workflow Diagram
Caption: Automated HTS workflow from library preparation to primary hit selection.
Protocol: General HTS Protocol for a Kinase Biochemical Assay (HTRF)
This protocol outlines a typical add-and-read procedure for screening a 10,000-compound library of this compound analogs against a protein kinase in a 384-well format.
Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by a target kinase.
Materials:
-
Target Kinase (e.g., ALK5)
-
Biotinylated Substrate Peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
HTRF Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated XL665 (Acceptor)
-
-
This compound Analog Library (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Low-volume 384-well assay plates (e.g., white, solid bottom)
-
Automated liquid handling systems
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of each this compound analog from the library stock plate into the corresponding wells of the assay plate.
-
Dispense 20 nL of DMSO into control wells (negative control, 0% inhibition).
-
Dispense 20 nL of a high concentration of Staurosporine into control wells (positive control, 100% inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in assay buffer containing the target kinase and the biotinylated peptide substrate at their pre-optimized concentrations.
-
Using a multi-channel dispenser, add 5 µL of the 2X enzyme/substrate mix to all wells of the assay plate.
-
Briefly centrifuge the plates (1 min at 1000 rpm) to ensure mixing.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer at its pre-optimized concentration (often at or near the Km).
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final assay volume is now 10 µL, and the final compound concentration is 20 µM.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the HTRF detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection mix to all wells to stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Data Analysis and Hit Validation: From Signal to Substance
Raw data from an HTS campaign is meaningless without rigorous statistical analysis and a structured validation process to eliminate false positives and artifacts.
Primary Data Analysis and Quality Control
The first step is to assess the quality of the screen on a plate-by-plate basis.
-
Normalization: Raw HTRF ratios are converted to percent inhibition using the positive (High) and negative (Low) controls on each plate: % Inhibition = 100 * (1 - (Sample_Ratio - High_Control_Avg) / (Low_Control_Avg - High_Control_Avg))
-
Z-Factor (Z'): This statistical parameter determines the robustness of the assay and its suitability for HTRS. It measures the separation between the positive and negative control signals. Z' = 1 - (3 * (SD_High + SD_Low)) / |Avg_Low - Avg_High|
| Z' Value | Assay Quality |
| > 0.5 | Excellent, robust assay |
| 0 to 0.5 | Marginal, may require optimization |
| < 0 | Unsuitable for HTS |
An assay with a Z' factor consistently above 0.5 is considered reliable for hit identification.
Hit Validation Cascade
A "hit" from the primary screen is merely a starting point. A multi-step validation cascade is essential to confirm activity and triage compounds for further development.
Caption: A tiered workflow for validating hits from a primary HTS campaign.
Protocol: Hit Confirmation and Dose-Response Assay
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Source Fresh Compound: Obtain a fresh powder or solution of the hit compound to rule out degradation or contamination in the original library plate.
-
Create Serial Dilutions: Prepare a 10-point, 3-fold serial dilution series of the compound in DMSO, starting from a high concentration (e.g., 100 µM final assay concentration).
-
Perform Assay: Run the same HTS assay protocol as described in section 3.2, but instead of a single concentration, test the compound across the full dilution series.
-
Data Analysis:
-
Calculate the % inhibition for each concentration point.
-
Plot % inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).
-
A confirmed hit will show a clear sigmoidal dose-response curve, providing confidence in its activity and a quantitative measure of its potency. Compounds that are inactive upon re-test or show flat or irregular curves are discarded as false positives.
Conclusion and Future Directions
High-throughput screening of this compound analogs is a powerful strategy for identifying novel starting points for drug discovery. Success is not merely a matter of scale but is built on a foundation of scientific rigor. This involves a deep understanding of the target biology, the selection of an appropriate and robust assay technology, meticulous execution using automation, and a systematic, multi-tiered approach to data analysis and hit validation. By following the principles and protocols outlined in this guide, research teams can maximize the quality of their screening data, increase the likelihood of discovering genuinely active compounds, and accelerate the journey from initial hit to promising lead candidate.
References
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Quantification of Pyridazin-4-ol in Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive guide to the analytical methods for the sensitive and selective quantification of Pyridazin-4-ol in common biological matrices such as human plasma and urine. Given the importance of the pyridazine heterocycle in drug discovery, robust bioanalytical methods are critical for preclinical and clinical pharmacokinetic studies.[1] We provide detailed, step-by-step protocols for sample preparation using both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), followed by analysis using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices, from sample cleanup to instrument parameters, is explained to provide researchers with a foundational understanding for method development and troubleshooting. All protocols are designed to meet the rigorous standards for bioanalytical method validation as recommended by regulatory agencies.[2][3]
Introduction: The Rationale for Pyridazin-4-ol Quantification
Pyridazin-4-ol (MW: 96.09 g/mol ) is a heterocyclic organic compound featuring the pyridazine ring system.[4] This scaffold is a key component in a wide range of biologically active molecules and is increasingly utilized in medicinal chemistry for its unique physicochemical properties, including its capacity for robust hydrogen bonding and its potential to improve metabolic stability.[1]
Accurate quantification of Pyridazin-4-ol and its derivatives in biological fluids like plasma and urine is fundamental to understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Such data is essential for establishing dose-response relationships, assessing bioavailability, and ensuring safety and efficacy during drug development.[5] Due to the complexity of biological matrices, highly selective and sensitive analytical methods are required to eliminate interferences and achieve the low limits of quantification necessary for pharmacokinetic analysis.[6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled specificity and sensitivity.[7]
Foundational Principles: Method Selection and Strategy
The overall analytical workflow involves three core stages: (1) sample preparation to isolate the analyte from the complex biological matrix, (2) chromatographic separation of the analyte from other components, and (3) detection and quantification by mass spectrometry.
Sample Preparation Strategy
Sample preparation is arguably the most critical step, as it directly impacts method robustness, accuracy, and sensitivity.[8] The primary goals are to remove proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. We present two common, validated approaches.
-
Protein Precipitation (PPT): This is a rapid and straightforward "matrix scavenging" technique ideal for high-throughput screening or when high sensitivity is not the primary concern.[9] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample, which denatures and precipitates proteins. While fast, the resulting supernatant may still contain other matrix components like salts and lipids.[10]
-
Solid-Phase Extraction (SPE): This is a "targeted extraction" technique that provides a much cleaner sample extract, leading to improved sensitivity and reduced matrix effects.[9] SPE utilizes a solid sorbent packed into a cartridge to selectively bind the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is critical and depends on the analyte's physicochemical properties.
Analytical Technique: LC-MS/MS
LC-MS/MS provides exceptional selectivity by combining the separation power of High-Performance Liquid Chromatography (HPLC) with the specificity of Tandem Mass Spectrometry (MS/MS).
-
HPLC Separation: Reversed-phase chromatography is employed to separate Pyridazin-4-ol from polar matrix components. A C18 column is a suitable choice, where the analyte is retained and then eluted by a gradient of increasing organic solvent.
-
MS/MS Detection: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the Pyridazin-4-ol parent ion. This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This dual mass filtering provides extremely high specificity, virtually eliminating false positives.[11]
Figure 1: Conceptual workflow of the LC-MS/MS system for the specific detection of Pyridazin-4-ol using Multiple Reaction Monitoring (MRM).
Detailed Protocols and Methodologies
Disclaimer: The following protocols are proposed based on established bioanalytical principles. Specific parameters, especially MS/MS transitions, must be optimized empirically on the instrument used.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This method is suitable for rapid analysis of plasma samples.
Materials:
-
Human plasma (with K2EDTA anticoagulant)
-
Acetonitrile (ACN), HPLC grade, chilled to ~4°C
-
Internal Standard (IS) working solution (e.g., an isotope-labeled Pyridazin-4-ol or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and briefly vortex.
-
Add 300 µL of chilled acetonitrile to the tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein removal.[12]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis. Avoid disturbing the protein pellet.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is recommended for urine analysis or when lower limits of quantification are required for plasma. It provides a cleaner extract than PPT.[13]
Materials:
-
Human urine or plasma
-
Mixed-mode cation-exchange SPE cartridges (e.g., 30 mg, 1 mL)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic Acid (FA)
-
Ammonium Hydroxide
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment (for Urine): To account for potential conjugation, an enzymatic hydrolysis step may be required.[14][15] Mix 200 µL of urine with 200 µL of phosphate buffer and β-glucuronidase/sulfatase enzyme mixture. Incubate at 37°C for 2 hours.[15] For plasma, dilute 200 µL of plasma with 600 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition the cartridge by passing 1 mL of MeOH followed by 1 mL of deionized water. This activates the sorbent.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 0.1% formic acid in water. This prepares the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% MeOH in water. This removes polar interferences.
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte for elution from the cation-exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% FA) and transfer to an HPLC vial.
Figure 2: General workflow for the Solid-Phase Extraction (SPE) protocol.
Protocol 3: LC-MS/MS Analysis
The following tables summarize the proposed starting conditions for the LC-MS/MS system.
Table 1: HPLC Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for small polar molecules like Pyridazin-4-ol.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and promotes ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte while washing the column of late-eluting components. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[16] |
| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection and minimizes column overload. |
Table 2: MS/MS Conditions (Hypothetical)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the pyridazine ring are readily protonated. |
| Precursor Ion (Q1) | m/z 97.1 [M+H]⁺ | Based on the molecular weight of 96.09 Da.[4] |
| Product Ions (Q3) | m/z 69.1, 42.1 (example) | These transitions must be determined by infusing a pure standard and performing a product ion scan. |
| Dwell Time | 100 ms | Balances the number of data points across a peak with signal intensity. |
| Collision Energy | Optimize empirically | The voltage required to produce the most stable and abundant fragment ion. |
| Source Temp. | 500 °C | Typical setting for efficient desolvation. |
Bioanalytical Method Validation
A full method validation must be performed for any new analytical method to ensure its reliability for its intended purpose.[2] The validation should be conducted according to established guidelines from regulatory bodies like the EMA or FDA.[2][17]
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response.[3] |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of mean results to the true concentration. | Mean concentration should be within ±15% of nominal (±20% at LLOQ).[3] |
| Precision | Closeness of replicate measurements (expressed as CV%). | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[3] |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%.[3] |
| Matrix Effect | Assess ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%.[12] |
| LLOQ | Lowest concentration that can be quantified with acceptable accuracy and precision. | Signal should be ≥5 times the blank response; accuracy within ±20% and precision ≤20%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Mean concentration of stability samples should be within ±15% of nominal concentration.[18] |
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for quantifying Pyridazin-4-ol in biological samples. By combining a clean sample preparation technique like SPE with the selectivity of tandem mass spectrometry, researchers can achieve the high-quality data necessary for critical decision-making in drug development. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a comprehensive starting point, while the outlined validation strategy ensures that the resulting method is reliable, reproducible, and compliant with regulatory expectations.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The in vivo metabolism of 3-oxo-5-benzylidene-6-methyl-(4H)-2-(benzoylmethyl)pyridazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. mdpi.com [mdpi.com]
- 15. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rr-americas.woah.org [rr-americas.woah.org]
- 18. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-Hydroxypyridazine: A Building Block for Novel Anti-Inflammatory Agents
Introduction: The Pyridazine Scaffold in Inflammation Research
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulated inflammation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Of particular interest is the 4-hydroxypyridazine core, which serves as a versatile and strategically important building block for the synthesis of potent anti-inflammatory agents.
This technical guide provides an in-depth exploration of this compound as a precursor for the development of novel anti-inflammatory compounds. We will delve into the key inflammatory signaling pathways that can be targeted by pyridazine derivatives, provide detailed synthetic protocols for the derivatization of this compound, and outline robust in vitro assays for the biological evaluation of these synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-inflammatory therapies.
Key Inflammatory Signaling Pathways Targeted by Pyridazine Derivatives
The anti-inflammatory effects of pyridazine derivatives are often attributed to their ability to modulate key signaling pathways implicated in the inflammatory cascade. Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents.
Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Numerous pyridazine and pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.[3][4][5][6]
The general mechanism of COX-2 inhibition by these compounds involves binding to the active site of the enzyme, thereby preventing the entry of arachidonic acid. The pyridazine scaffold can be functionalized with various substituents that interact with key amino acid residues within the COX-2 active site, leading to high affinity and selectivity.
Visualization of the COX-2 Pathway and Inhibition:
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The p38 MAPK signaling pathway plays a crucial role in the cellular response to stress and inflammatory cytokines.[7] Activation of p38 MAPK leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the increased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of inflammatory diseases. Several pyridazine-based compounds have been developed as potent p38 MAPK inhibitors.[8]
Visualization of the p38 MAPK Signaling Pathway and Inhibition:
Caption: Inhibition of the p38 MAPK pathway by pyridazine derivatives.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB transcription factor is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] Dysregulation of the NF-κB pathway is implicated in many inflammatory diseases. The development of small molecules that inhibit NF-κB activation is an active area of research, and pyridazine derivatives have shown potential in this regard.
Visualization of the NF-κB Signaling Pathway and Inhibition:
Caption: Inhibition of the NF-κB pathway by pyridazine derivatives.
Synthetic Strategies Utilizing this compound
This compound exists in tautomeric equilibrium with its pyridinone form.[10][11][12] This property, along with the reactivity of the hydroxyl group and the pyridazine ring, makes it a versatile starting material for the synthesis of a diverse range of anti-inflammatory agents. A key synthetic strategy involves the conversion of the hydroxyl group into a better leaving group, such as a halide, to enable subsequent cross-coupling reactions.
Visualization of the General Synthetic Workflow:
Caption: Synthetic workflow for derivatizing this compound.
Protocol 1: Synthesis of 4-Chloropyridazine from this compound
This protocol describes the conversion of this compound to 4-chloropyridazine, a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add this compound (1.0 eq).
-
Addition of Reagent: Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature with stirring. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-chloropyridazine as a solid.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloropyridazine with an Arylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloropyridazine with an arylboronic acid to introduce a key structural motif found in many anti-inflammatory agents.[8][13][14][15][16]
Materials:
-
4-Chloropyridazine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) (0.04-0.10 eq) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene or 1,4-dioxane
-
Water
-
Schlenk flask or sealed tube
-
Nitrogen or Argon inert atmosphere
-
Magnetic stirrer with heating
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add 4-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02-0.05 eq), triphenylphosphine (0.04-0.10 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene or 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-arylpyridazine derivative.
In Vitro Biological Evaluation of Pyridazine Derivatives
Once synthesized, the novel pyridazine derivatives must be evaluated for their anti-inflammatory activity. A panel of in vitro assays is essential to determine their potency and mechanism of action.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.[3]
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Synthesized pyridazine compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well plate
-
Plate reader (for colorimetric or fluorometric detection)
-
Assay kit (commercially available kits are recommended for standardized results)
Procedure (General Outline for a Fluorometric Assay):
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves reconstituting enzymes and preparing substrate and cofactor solutions.
-
Compound Preparation: Prepare serial dilutions of the synthesized pyridazine compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the test compounds or reference inhibitors.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Measure the fluorescence (or absorbance) at appropriate wavelengths over time using a plate reader. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 4: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized pyridazine compounds
-
Griess Reagent (for NO detection)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyridazine compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with medium only) and a positive control (cells with LPS only).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Detection: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.
Note: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
Protocol 5: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is used to determine if the synthesized compounds inhibit the activation of p38 MAPK by measuring its phosphorylation status.[7][10]
Materials:
-
RAW 264.7 macrophage cells or other suitable cell line
-
LPS
-
Synthesized pyridazine compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with the synthesized compounds and/or LPS as described in the NO production assay.
-
Cell Lysis: After treatment, lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.
Protocol 6: NF-κB Nuclear Translocation Assay
This assay determines the ability of the synthesized compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[9][13][19]
Materials:
-
RAW 264.7 macrophage cells or other suitable cell line
-
LPS or TNF-α
-
Synthesized pyridazine compounds
-
Nuclear and cytoplasmic extraction kit
-
Western blot reagents (as described in Protocol 5)
-
Primary antibodies (anti-NF-κB p65, anti-lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
Procedure:
-
Cell Treatment: Treat cells with the synthesized compounds and/or a stimulant (LPS or TNF-α).
-
Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Western Blotting: Perform western blotting on both fractions as described in Protocol 5.
-
Antibody Probing: Probe the membranes with an antibody against NF-κB p65. To verify the purity of the fractions, probe the nuclear fraction with an antibody against a nuclear marker (e.g., lamin B1) and the cytoplasmic fraction with an antibody against a cytoplasmic marker (e.g., GAPDH).
-
Data Analysis: Quantify the band intensity of NF-κB p65 in both the nuclear and cytoplasmic fractions. A decrease in the nuclear p65 signal in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB translocation.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. Its chemical tractability allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties to target key inflammatory pathways such as COX-2, p38 MAPK, and NF-κB. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to design, synthesize, and characterize new pyridazine-based compounds with the potential to become next-generation anti-inflammatory drugs.
Future research in this area should focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel substitution patterns on the pyridazine ring to enhance potency and selectivity, and the investigation of multi-target inhibitors that can modulate multiple inflammatory pathways simultaneously. Through continued innovation in medicinal chemistry and pharmacology, the full therapeutic potential of this compound-derived compounds can be realized, offering new hope for patients suffering from chronic inflammatory diseases.
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
The Pyridazin-4-ol Scaffold: A Privileged Core for the Development of Novel Antiviral Compounds
Introduction: The Emerging Potential of Pyridazinones in Antiviral Drug Discovery
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its versatile structure allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[2][3] Recently, the focus has shifted towards harnessing the potential of pyridazinone derivatives as a promising class of antiviral agents.[3][4] These compounds have demonstrated inhibitory activity against a range of viruses, marking them as a fertile ground for the development of new therapeutics to combat viral infections.[5][6][7]
This technical guide provides an in-depth exploration of the use of Pyridazin-4-ol and its tautomeric form, Pyridazin-4-one, in the design and development of novel antiviral compounds. We will delve into the rationale behind targeting this scaffold, potential mechanisms of action, detailed protocols for synthesis and antiviral evaluation, and data interpretation strategies for researchers, scientists, and drug development professionals.
Scientific Rationale and Mechanism of Action
The antiviral activity of pyridazinone derivatives often stems from their ability to interact with key viral or host-cell components essential for viral replication. While the precise mechanism is often compound and virus-specific, several general modes of action have been proposed and investigated.
One prominent mechanism involves the inhibition of viral enzymes crucial for the replication cycle. For instance, certain pyridazinone derivatives have been explored as inhibitors of viral polymerases, the enzymes responsible for replicating the viral genome.[8] By binding to the active site or allosteric sites of these enzymes, pyridazinone compounds can effectively halt viral replication.
Another key target is the viral capsid. Some pyridazinone derivatives have been shown to act as capsid assembly effectors.[5] They can induce the formation of non-infectious, genome-free capsids, thereby preventing the packaging of the viral genome and the production of new, infectious virions.[5]
Molecular docking studies have been employed to elucidate the binding modes of pyridazinone derivatives with viral proteins.[9][10][11][12][13] These computational approaches help in understanding the structure-activity relationships and guide the rational design of more potent and selective inhibitors.
Below is a generalized representation of a potential antiviral mechanism of action for a pyridazinone derivative targeting a viral enzyme.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiviral activities of myricetin derivatives containing pyridazinone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxypyridazine Synthesis
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 4-Hydroxypyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of their synthesis. Instead of a rigid protocol, we will explore the chemical principles behind the synthesis, troubleshoot common experimental hurdles, and provide validated strategies for optimization in a practical question-and-answer format.
A Note on Nomenclature: Defining Our Target
Before proceeding, it is crucial to clarify the structure of our target molecule. The term "this compound" refers to pyridazin-4(1H)-one . However, a very common and structurally related target, often synthesized from maleic anhydride, is 1,2-dihydro-3,6-pyridazinedione , which exists in tautomeric equilibrium with 3,6-dihydroxypyridazine and is widely known as maleic hydrazide .
Given that the synthesis from maleic anhydride and hydrazine is a foundational route fraught with opportunities for yield improvement, this guide will focus on the synthesis of maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) . The principles and troubleshooting steps discussed here are broadly applicable to the synthesis of other pyridazinone cores.
Core Synthesis Workflow: Maleic Anhydride to Maleic Hydrazide
The reaction proceeds in two key stages: (1) The initial nucleophilic attack of hydrazine on maleic anhydride to form an intermediate, maleic monohydrazide, and (2) The subsequent intramolecular cyclization via dehydration to form the stable six-membered ring of maleic hydrazide.
Caption: Core reaction pathway for Maleic Hydrazide synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.
Q1: My overall yield is consistently low (<70%). What are the primary factors I should investigate?
A: Low yield is the most common challenge and typically stems from three areas: incomplete cyclization, formation of stable side products, or mechanical loss during workup.
-
Incomplete Cyclization: The conversion of the linear intermediate (maleic monohydrazide) to the cyclic product requires energy to overcome the activation barrier for dehydration. Insufficient heating (time or temperature) is a frequent cause of low yield.
-
Side Product Formation: The reaction between maleic anhydride and hydrazine is competitive. Under certain conditions, particularly with incorrect stoichiometry, a linear hydrazide (1,2-dimaleic acid hydrazine) can form when one hydrazine molecule reacts with two molecules of maleic anhydride.[1] This side product is often difficult to convert to the desired product and represents a significant loss of material.
-
Reaction Conditions: The choice of solvent is critical. While the reaction can be performed in various solvents, some promote undesired pathways. For instance, in neutral alcoholic or ethereal solvents, a complex mixture of hydrazonium salts and linear hydrazides can precipitate, making the subsequent cyclization and purification difficult.[2]
Q2: How can I optimize the reaction conditions to maximize the yield of the cyclized product?
A: Optimization involves the careful control of solvent, temperature, stoichiometry, and reagent addition. Acetic acid is often the solvent of choice as it serves multiple roles: it is an excellent solvent for maleic anhydride and acts as a catalyst for both the initial ring-opening and the final dehydration/cyclization step.[1]
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst, promoting the desired cyclization pathway and minimizing salt formation.[1] |
| Stoichiometry | 1:1 molar ratio (Maleic Anhydride:Hydrazine) | An excess of maleic anhydride strongly favors the formation of the undesired 1,2-dimaleic acid hydrazine side product.[1] Precise measurement is key. |
| Reagent Addition | Add hydrazine hydrate dropwise to the maleic anhydride solution. | The initial reaction is exothermic. Slow addition with stirring allows for effective heat dissipation, preventing runaway reactions and potential side product formation. |
| Temperature | Gentle reflux (e.g., in acetic acid) for 1-2 hours. | Provides the necessary thermal energy to drive the intramolecular cyclization (dehydration), ensuring the reaction goes to completion.[3] |
Q3: My reaction produces a sticky yellow precipitate upon mixing the reactants. What is this, and how can I avoid it?
A: This is a classic sign of side reactions dominating the initial phase. The yellow solid is typically not a single compound but a mixture of the linear hydrazide, maleic monohydrazide, and various hydrazonium salts.[2] This issue is most prevalent when using neutral solvents like ethanol or ether at room temperature.
Solution:
-
Change Solvent: Switch to glacial acetic acid. The acidic environment prevents the formation of basic hydrazonium salts and catalyzes the cyclization.
-
Ensure Proper Mixing and Heating: If you must use another solvent, ensure the reaction mixture is heated to reflux after the initial addition. This thermal push is often sufficient to convert the intermediate mixture into the desired cyclic product. A study on the process design highlighted that agitation and the choice of solvent were critical factors in increasing the yield.[3]
Q4: What is the most effective protocol for synthesizing and purifying maleic hydrazide on a lab scale?
A: The following self-validating protocol incorporates best practices to maximize yield and purity.
Experimental Protocol: Synthesis of Maleic Hydrazide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of anhydride).
-
Reagent Addition: While stirring the solution, add hydrazine hydrate (1.0 eq, typically 64-80% solution, adjust amount accordingly) dropwise via a dropping funnel. An exothermic reaction will be observed. Maintain control by adjusting the addition rate.
-
Cyclization Reaction: After the addition is complete, heat the mixture to a gentle reflux for 1 hour. The solution will typically become clear and then a precipitate may form as the product is less soluble in hot acetic acid.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Workup: Collect the crystalline product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and any water-soluble impurities.
-
Drying: Dry the white crystalline product in a vacuum oven at 80-100 °C to a constant weight.
-
Validation: The purity can be confirmed by melting point analysis (literature MP: ~300 °C with decomposition). The expected yield should be in the range of 85-95%.
Q5: I'm struggling with a low yield. How can I systematically troubleshoot the issue?
A: A logical, step-by-step approach is the best way to diagnose the problem. The following flowchart provides a visual guide to troubleshooting.
Caption: Troubleshooting workflow for diagnosing low yield.
References
Troubleshooting low product yield in pyridazine synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyridazine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your synthetic workflow. This guide is structured as a dynamic resource, moving beyond simple step-by-step instructions to explain the underlying chemical principles governing your reaction outcomes. Here, we will address the critical issue of low product yield through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Addressing Low Product Yield
Low product yield is one of the most common yet frustrating hurdles in synthetic chemistry. The following section provides a systematic, question-and-answer-based approach to diagnose and resolve the root causes of poor yields in your pyridazine synthesis.
Q1: My reaction is yielding little to no desired pyridazine. What are the primary factors to investigate?
A1: Achieving a high yield begins with a systematic evaluation of your reaction's core components and conditions. Low yields often point to issues with starting materials, reaction parameters, or the reaction equilibrium itself.[1][2]
Causality-Driven Troubleshooting Workflow:
-
Purity of Starting Materials: The integrity of your synthesis is fundamentally linked to the purity of your starting materials, typically a 1,4-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][3]
-
Expertise & Experience: Impurities in the dicarbonyl compound can lead to undesired side reactions. Similarly, hydrazine derivatives can degrade over time. It is always recommended to use freshly purified or verified reagents. For instance, in syntheses starting from γ-ketoacids, impurities can significantly inhibit the desired cyclization.[1]
-
-
Optimization of Reaction Conditions: Pyridazine formation is highly sensitive to the reaction environment. A methodical optimization of temperature, solvent, and catalysis is critical.[1][2]
-
Reaction Temperature: Temperature is a double-edged sword. While higher temperatures can increase the reaction rate, excessive heat may cause decomposition of reactants, intermediates, or the final product.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS is essential to determine the optimal temperature that balances reaction speed with stability.[1]
-
Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction rates and equilibria. Protic solvents like ethanol or acetic acid are frequently used as they can facilitate the crucial dehydration step in the cyclization process.[1][4] In some cases, the choice of solvent can even determine the final product; for example, Cu(II)-catalyzed cyclizations can yield 1,6-dihydropyridazines in MeCN but afford the fully aromatic pyridazines in AcOH.[5]
-
pH and Catalysis: The cyclocondensation is often acid-catalyzed. An acidic medium protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[6] However, excessively acidic conditions (e.g., pH < 3) can promote the formation of furan byproducts from the 1,4-dicarbonyl starting material in a competing Paal-Knorr furan synthesis.[7][8]
-
-
Managing Reaction Equilibrium: The final cyclization step to form the dihydropyridazine intermediate is a condensation reaction that releases water.
-
Water Removal: According to Le Châtelier's principle, removing water from the reaction mixture will drive the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves, a technique proven to improve yields in similar condensation reactions.[1]
-
Troubleshooting Workflow for Low Pyridazine Yield
Caption: A systematic workflow for diagnosing and resolving low product yield.
Q2: My TLC analysis shows multiple spots, indicating a complex mixture of side products. What are the common side reactions?
A2: The formation of multiple products is a common challenge, especially when dealing with multifunctional reagents. Understanding the likely side reactions is the first step toward suppressing them.
Common Side Reactions in Pyridazine Synthesis:
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow due to steric hindrance or unfavorable electronics, this hydrazone can be the major isolated byproduct.[1]
-
Solution: Pushing the reaction to completion may require more forcing conditions, such as higher temperatures or a stronger acid catalyst, to facilitate the final ring-closing step.
-
-
Regioisomer Formation: When using an unsymmetrical 1,4-dicarbonyl compound or a substituted hydrazine, two different regioisomers can be formed.
-
Expertise & Experience: The regioselectivity is governed by the relative reactivity of the two carbonyl groups and the steric/electronic nature of the substituents. For instance, in inverse electron demand Diels-Alder reactions of tetrazines with alkynes, the regioselectivity is highly dependent on the electronic properties of the alkyne substituent.[9] A systematic screening of reaction conditions (solvent, temperature, catalyst) is often required to favor the formation of one isomer over the other.[10]
-
-
N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N single bond in the pyridazine ring can cleave, leading to a complex mixture of degradation products.[1]
Pyridazine Synthesis: Main Pathway vs. Side Reactions
Caption: The desired reaction pathway and common off-target side reactions.
Q3: I've formed my product, but I'm losing most of it during purification. What are the best practices for isolating pyridazines?
A3: Pyridazines can be challenging to purify due to their polarity. The two adjacent nitrogen atoms make them effective hydrogen bond acceptors, which can lead to issues like poor solubility in non-polar solvents and tailing on silica gel chromatography.
Purification Strategies:
-
Column Chromatography:
-
Tailing/Streaking: If you observe significant tailing on a silica gel column, it is often due to strong interactions between the polar pyridazine and the acidic silica surface. Adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent can neutralize the acidic sites on the silica and lead to much sharper peaks.[11]
-
Solvent System: You may need to use more polar solvent systems than you typically would for other heterocycles. A gradient elution from hexane/ethyl acetate towards ethyl acetate/methanol or dichloromethane/methanol is often effective.[11][12]
-
-
Recrystallization: This is an ideal method for obtaining highly pure material if a suitable solvent can be found.
-
Solvent Selection: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. Given the polarity of pyridazines, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.[13]
-
-
Liquid-Liquid Extraction: During the workup, ensure the pH of the aqueous layer is optimized. If your pyridazine has basic substituents, it may be protonated and remain in the aqueous layer under acidic conditions. Basifying the aqueous layer before extraction can drive the neutral compound into the organic phase.
| Parameter | Recommended Action | Rationale |
| Starting Materials | Verify purity via NMR, GC/MS, or melting point. Use fresh reagents. | Impurities can introduce competing reactions or poison catalysts.[1] |
| Reaction Temperature | Screen a range of temperatures (e.g., room temp, 50 °C, 80 °C, reflux). | Balances reaction rate against potential thermal degradation of products.[1] |
| Solvent | Test both protic (EtOH, AcOH) and aprotic (Toluene, MeCN) solvents. | Solvent polarity can dramatically affect reaction rates and mechanism.[4][5] |
| Catalyst | Titrate acid/base catalyst concentration. Test different Lewis or protic acids. | Prevents side reactions like furan formation from overly acidic conditions.[6][7] |
| Purification (Column) | Add 0.5-1% Et₃N to the eluent. Use polar solvent systems. | Neutralizes acidic silica gel to prevent peak tailing of the basic product.[11] |
Frequently Asked Questions (FAQs)
Q: What are the most common and versatile synthetic routes to pyridazines? A: The most classic and widely used method is the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-ketoacid) with hydrazine or a hydrazine derivative.[3][14] This approach is robust and benefits from readily available starting materials. Another powerful modern method is the inverse electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an electron-rich dienophile (like an enamine or alkyne), which proceeds via nitrogen extrusion to form the pyridazine ring with high regioselectivity.[9][10]
Q: How can I improve the regioselectivity when using unsymmetrical starting materials? A: Controlling regioselectivity is a significant challenge. Key strategies include:
-
Electronic Control: A more electrophilic carbonyl group will typically react first with the hydrazine. You can leverage electron-withdrawing or -donating groups on your dicarbonyl substrate to direct this initial attack.
-
Steric Hindrance: Bulky groups near one carbonyl can sterically block the approach of the nucleophilic hydrazine, favoring reaction at the less hindered site.[1]
-
Catalyst/Solvent Effects: As demonstrated in some metal-catalyzed systems and Diels-Alder reactions, the choice of catalyst, solvent, and temperature can significantly influence which regioisomer is favored.[5][10] A thorough literature search for analogous systems is highly recommended.
Q: Are there any green or more sustainable methods for pyridazine synthesis? A: Yes, the field is evolving towards more sustainable practices. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and often allows for solvent-free conditions, increasing yields and simplifying purification.[15] Additionally, the use of recyclable catalysts, such as potassium hydroxide on alumina, further enhances the green credentials of these methods.[15] Metal-free protocols, such as certain aza-Diels-Alder reactions, offer a cost-effective and sustainable alternative to traditional metal-catalyzed approaches.[10]
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol provides a representative example of pyridazine synthesis from a γ-ketoacid and hydrazine, a foundational method in this class of heterocycles.
Materials:
-
β-Benzoylpropionic acid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol
-
Reflux condenser and round-bottom flask
-
Stir plate with heating
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) to the solution dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pyridazine - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxypyridazine Functionalization
Welcome to the technical support center for the functionalization of 4-hydroxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The pyridazine ring is a crucial pharmacophore found in numerous herbicides and drugs, making its efficient functionalization a key area of interest.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the functionalization of this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in pyridazinone synthesis and can stem from multiple factors.[2][3] A methodical approach to optimization is crucial for success.
Potential Causes & Solutions:
-
Purity of Starting Materials : The purity of your this compound, electrophiles, and any catalysts is paramount. Impurities can introduce competing side reactions or poison catalysts.[2][3]
-
Recommendation : Always use freshly purified reagents. Verify the purity of starting materials by NMR or LC-MS before starting the reaction. Recrystallize or chromatograph reagents if purity is questionable.
-
-
Suboptimal Reaction Temperature : Temperature plays a critical role in reaction kinetics. An incorrect temperature can lead to incomplete reactions or the degradation of starting materials and products.[2][3]
-
Recommendation : Monitor your reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature. Start with conditions cited in the literature for similar substrates and then systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Incorrect Solvent Choice : The solvent affects the solubility of reactants and the overall reaction kinetics.[3]
-
Recommendation : Consult the literature for solvent systems used in similar transformations. If yields are still low, perform a solvent screen with a range of polar aprotic (e.g., DMF, DMSO, Acetonitrile), polar protic (e.g., EtOH, IPA), and non-polar (e.g., Toluene, Dioxane) solvents.
-
-
Inappropriate Base Selection : For reactions requiring a base, its strength and nature are critical, especially in influencing regioselectivity (see Issue 2).
-
Recommendation : The choice of base can significantly impact the reaction outcome.[2] Screen a variety of bases, including inorganic carbonates (Cs₂CO₃, K₂CO₃), hydrides (NaH), and organic bases (DIPEA, DBU).
-
Issue 2: Poor Regioselectivity (N- vs. O-Functionalization)
A primary challenge in the functionalization of this compound is controlling the regioselectivity between nitrogen (N) and oxygen (O) alkylation or acylation.[4][5] This arises from the ambident nucleophilic nature of the pyridazinone ring. The selectivity is influenced by factors such as steric hindrance, electronic effects, and reaction conditions.[2]
Controlling Factors & Strategic Recommendations:
| Factor | Conditions Favoring N-Functionalization | Conditions Favoring O-Functionalization | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KHMDS) | Weaker, coordinating bases (e.g., Ag₂CO₃, K₂CO₃) | Strong bases fully deprotonate the nitrogen, making it a more available nucleophile. Weaker bases or those with coordinating cations (like Ag⁺) can form a salt with the oxygen, promoting its reactivity. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Non-polar aprotic solvents (e.g., Toluene, Dioxane) | Polar aprotic solvents solvate the cation but leave the anion relatively free, favoring reaction at the more nucleophilic nitrogen. Non-polar solvents do not solvate ions well, leading to tighter ion pairs where the oxygen anion may be more accessible. |
| Electrophile | "Hard" electrophiles (e.g., acyl chlorides, sulfonyl chlorides) | "Soft" electrophiles (e.g., alkyl halides like benzyl bromide) | Based on Hard and Soft Acid-Base (HSAB) theory, the harder nitrogen nucleophile prefers to react with harder electrophiles, while the softer oxygen nucleophile reacts preferentially with softer electrophiles. |
| Temperature | Lower temperatures | Higher temperatures | N-alkylation is often the thermodynamically favored product, while O-alkylation can be the kinetically favored product. Running the reaction at higher temperatures for longer times can sometimes favor the thermodynamic product. |
Troubleshooting Flowchart for Regioselectivity:
Caption: Decision tree for troubleshooting N- vs. O-regioselectivity.
Issue 3: Difficulty with C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds on the pyridazine core.[6] However, these reactions can be sensitive and prone to failure.
Potential Causes & Solutions:
-
Catalyst Inactivity : The Pd(0) catalyst can be oxidized or poisoned.
-
Recommendation : Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use fresh, high-quality catalyst and ligands. Consider using more robust, air-stable pre-catalysts.
-
-
Incorrect Base/Solvent System : The base is crucial for activating the boronic acid for transmetalation.[7]
-
Boronic Acid Decomposition : Boronic acids can undergo protodeboronation, especially under harsh conditions.
-
Recommendation : Use the boronic acid as soon as it is weighed. Consider using more stable boronate esters (e.g., pinacol esters) as coupling partners.
-
-
Competitive Side Reactions : The electron-deficient nature of the pyridazine ring can sometimes lead to competitive secondary reactions, resulting in low yields.[6]
-
Recommendation : Carefully control the reaction temperature, starting at a lower temperature and slowly increasing if necessary. Monitor the reaction by TLC/LC-MS to identify the formation of byproducts and optimize to minimize them.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I halogenate this compound to prepare for cross-coupling reactions?
A1: To prepare a halo-pyridazine for reactions like Suzuki coupling, you must first convert the hydroxyl group into a halide (typically Cl or Br). This is achieved by treating the this compound (which exists as the pyridazinone tautomer) with a halogenating agent.
-
For Chlorination : Use phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. The reaction typically requires heating.
-
For Bromination : Use phosphorus oxybromide (POBr₃).
-
Important Note : These reactions can be vigorous and generate corrosive byproducts. They should be performed in a well-ventilated fume hood with appropriate safety precautions.[9] For other heterocyclic systems, N-halosuccinimides (NCS, NBS) are effective halogenating agents under mild conditions, which could be explored for activated pyridazine substrates.[10][11]
Q2: My reaction is complete by TLC, but I'm having trouble with purification. What are the best practices?
A2: Purification of polar pyridazine derivatives can be challenging.
-
Work-up : A proper aqueous work-up is essential to remove inorganic salts and catalysts before chromatography.[3]
-
Column Chromatography : Silica gel is the standard stationary phase. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., Hexane or Heptane) and gradually increase the polarity with a more polar solvent like Ethyl Acetate or Acetone.[3] If compounds are very polar, consider adding a small percentage of methanol or using a reverse-phase column.
Q3: Can I directly functionalize the C-H bonds of the pyridazine ring?
A3: Direct C-H functionalization is a highly advanced and sought-after strategy in organic synthesis. While challenging for the electron-deficient pyridazine ring, methods exist for other pyridine-like heterocycles. These often require specific directing groups or transition metal catalysts to achieve regioselectivity. For instance, C4 selective functionalization of pyridines has been achieved via deprotonation with strong, non-Lewis acidic bases like n-butylsodium.[12] Research in this area is ongoing, and consulting the latest literature for C-H activation of diazines is recommended.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol favors alkylation at the nitrogen atom.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add this compound (1.0 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is for coupling a chloro- or bromo-pyridazine with a boronic acid.
-
In a reaction vessel, combine the halo-pyridazine (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[6]
-
Under an inert atmosphere, add a degassed solvent system. A common choice is a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).[6]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6][13]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Workflow for Suzuki Coupling Optimization:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming the Purification Challenges of Polar Pyridazine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polar pyridazine derivatives. The unique physicochemical properties of the pyridazine ring, characterized by its inherent polarity and weak basicity due to two adjacent nitrogen atoms, present distinct challenges during purification.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high purity for your compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the purification of polar pyridazine derivatives in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Question: My polar pyridazine derivative is showing significant peak tailing on a silica gel column. What's causing this and how can I fix it?
Answer: Peak tailing is a frequent issue with nitrogen-containing heterocycles like pyridazines.[3] It stems from the basic nature of the pyridazine nitrogen atoms strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3] This strong, non-ideal interaction leads to a slow desorption rate, causing the elongated tailing of the peak. Here are several effective strategies to mitigate this:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of TEA to your eluent is highly effective. The TEA will preferentially bind to the acidic silanol groups, preventing your pyridazine derivative from interacting with them.[3]
-
Ammonia: Using a solvent saturated with ammonia (e.g., in methanol or dichloromethane) can also be used to prepare the mobile phase.[3]
-
-
Switch to a Different Stationary Phase: If tailing persists, consider using a stationary phase that is less acidic than silica gel.
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[3]
-
Polymer-Based Supports: These supports lack the acidic silanol groups responsible for the strong interactions.
-
-
Employ Reverse-Phase Chromatography: For many polar and basic compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is a superior choice as it operates on a different separation principle (hydrophobic interactions).[3]
Question: I'm struggling with poor solubility of my pyridazine derivative in common organic solvents for chromatography. What are my options?
Answer: The high polarity of the pyridazine ring, often compounded by other polar functional groups, can lead to limited solubility in standard chromatography solvents like hexanes or ethyl acetate.[3]
-
Modify the Solvent System: For normal-phase chromatography, you may need to use more polar solvent systems. Consider adding a small percentage of methanol or acetic acid to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase.[3]
-
Salt Formation: A highly effective strategy is to convert your basic pyridazine derivative into a salt, such as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. This will significantly increase its solubility in polar solvents, making it more amenable to purification. If needed, the free base can be regenerated after purification.[3]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for highly polar compounds that are poorly retained in reverse-phase chromatography.[4] HILIC uses a polar stationary phase with a mobile phase that has a high concentration of a less polar organic solvent.[4]
Question: My compound "oils out" instead of crystallizing during recrystallization. How can I induce crystal formation?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature at which a saturated solution is achieved.[5]
-
Adjust Solvent and Saturation:
-
The solution may not be sufficiently supersaturated. Try to carefully evaporate some of the solvent to increase the concentration.[4]
-
The chosen solvent might be too good a solvent for your compound. You can try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with the crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the oil and allow it to cool slowly.[4]
-
-
Induce Nucleation: If a supersaturated solution has formed but crystals are not appearing, you can try to induce nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a tiny "seed" crystal to the solution.[3]
-
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4][6]
Question: How can I remove stubborn colored impurities from my final product?
Answer: Colored impurities are often high molecular weight byproducts that can co-crystallize with your product.
-
Activated Charcoal: During recrystallization, after your compound has dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[3][4] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be mindful not to add too much charcoal, as it can also adsorb your desired compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a general purification workflow for a polar pyridazine derivative?
A1: A typical workflow begins with an initial workup, which may include an acid-base extraction to remove major acidic or basic impurities.[7][8] This is often followed by column chromatography for the primary purification step.[8][9] For achieving high purity, a final recrystallization step is often employed to "polish" the compound.[3][8]
Caption: General purification workflow for polar pyridazine derivatives.
Q2: How do I choose the best solvent system for recrystallizing my polar pyridazine derivative?
A2: The principle of "like dissolves like" is a good starting point.[5][10] Given the polar nature of the pyridazine ring, polar solvents are often required.[10] The ideal solvent should dissolve your compound well when hot but poorly when cold.[5] Common choices for pyridazine derivatives include ethanol, methanol, or mixtures such as ethanol/water.[3] You can use a systematic approach to find the best solvent.
Caption: Decision tree for selecting a recrystallization solvent.
Q3: What are the key parameters to optimize for flash column chromatography of a polar pyridazine derivative on silica gel?
A3: The key is to find a mobile phase that provides good separation between your compound and impurities on a Thin Layer Chromatography (TLC) plate first.[8]
-
Mobile Phase Polarity: Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity. For very polar compounds, you may need to use systems like dichloromethane/methanol.
-
Basic Additive: As mentioned in the troubleshooting section, always consider adding 0.1-1% triethylamine to your mobile phase to prevent peak tailing.[3]
-
Sample Loading: For better resolution, dissolve your crude compound in a minimal amount of solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting powder ("dry loading") can be loaded onto the top of your column.[3]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine
This protocol is designed for the purification of a basic polar pyridazine derivative on silica gel, with a focus on minimizing peak tailing.
-
TLC Analysis: Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities. Remember to add 0.5% (v/v) triethylamine to the TLC solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% TEA). Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[3]
-
Sample Loading (Dry Loading):
-
Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude compound).
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity mobile phase.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: Recrystallization from an Ethanol/Water Solvent Pair
This protocol is suitable for polar pyridazine derivatives that are highly soluble in ethanol but less soluble in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Use a hot plate and add the solvent in small portions, allowing the solution to return to a boil between additions.[3][6]
-
Decolorization (Optional): If the solution has colored impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[3]
-
Hot Filtration (if charcoal was used): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization of your product.[3]
-
Induce Crystallization: To the hot, clear filtrate, add water dropwise until a slight cloudiness persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[3]
Quantitative Data Summary
| Purification Technique | Common Solvents/Mobile Phases | Key Additives | Best For |
| Normal-Phase Flash Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 0.1-1% Triethylamine | General purification, separation of less polar impurities. |
| Reverse-Phase HPLC | Acetonitrile/Water, Methanol/Water | 0.1% TFA or Formic Acid | Purification of highly polar and ionizable pyridazines. |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Acetone/Hexane | - | Final purification step ("polishing"), removing minor impurities. |
| Acid-Base Extraction | Diethyl ether or DCM with aqueous HCl or NaHCO₃ | - | Removing acidic or basic starting materials/byproducts. |
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. benchchem.com [benchchem.com]
How to avoid the formation of regioisomers in pyridazine synthesis
Welcome to the technical resource hub for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyridazine ring formation, with a specific focus on overcoming the persistent challenge of regioisomerism. As your virtual Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my pyridazine synthesis. What's the primary cause?
This is a classic challenge in pyridazine chemistry, most often encountered when using the common route of condensing an unsymmetrical 1,4-dicarbonyl compound with a hydrazine derivative. The formation of two possible regioisomers stems from the initial, non-selective nucleophilic attack of one of the two non-equivalent hydrazine nitrogens on one of the two non-equivalent carbonyl carbons. Without specific directing factors, this initial step can proceed down two competing pathways, leading to a mixture of products that are often difficult to separate.
Q2: How can I control which regioisomer is formed?
Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups of your 1,4-dicarbonyl precursor and, if applicable, the two nitrogen atoms of your substituted hydrazine. The key is to create a scenario where one reaction pathway is significantly more favorable than the other. This can be achieved through several strategies:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the approach of the nucleophilic hydrazine, directing the initial attack to the less hindered carbonyl.
-
Electronic Effects: A strong electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, making it a more favorable site for the initial nucleophilic attack by hydrazine. Conversely, an electron-donating group will decrease the electrophilicity of the nearby carbonyl.
-
Reaction Conditions: Modifying the solvent, temperature, or pH can subtly alter the reaction kinetics, sometimes favoring one regioisomeric pathway over the other. For instance, acidic conditions can protonate a carbonyl group, enhancing its electrophilicity and potentially directing the reaction.
-
Directed Synthesis: In some cases, a multi-step approach where the hydrazine is introduced in a controlled manner to a precursor molecule can provide absolute regiocontrol.
Troubleshooting Guide: Regioisomer Formation
Problem: My pyridazine synthesis yields a nearly 1:1 mixture of regioisomers.
This common outcome suggests that the intrinsic electronic and steric differences between the two carbonyl groups in your 1,4-dicarbonyl substrate are insufficient to direct the reaction under your current conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer control.
Solution 1: Enhance Steric or Electronic Differentiation
If your substrate allows, consider modifying the structure to exaggerate the differences between the two carbonyl groups. For example, introduce a bulky silyl protecting group or a strongly electron-withdrawing group like a trifluoromethyl substituent adjacent to one of the carbonyls. This modification can serve as a "directing group" to favor one reaction pathway.
Solution 2: Stepwise, Controlled Reaction
A more robust, albeit longer, approach is to abandon the one-pot condensation. Instead, you can selectively react one carbonyl group first, for example, by converting it to a different functional group that is unreactive towards hydrazine. Then, after the first N-C bond is formed with the remaining carbonyl, the original functional group can be reverted to a state that allows for the final ring closure, thus ensuring a single regioisomer.
Protocols for Regioselective Pyridazine Synthesis
Protocol 1: Acid-Catalyzed Condensation for Enhanced Regioselectivity
This protocol leverages acidic conditions to protonate the carbonyl oxygen, which can enhance the inherent electronic differences between the two carbonyl centers and favor nucleophilic attack at the more electron-deficient carbon.
Materials:
-
Unsymmetrical 1,4-dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (0.1 - 0.5 eq, as catalyst)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the glacial acetic acid to the solution.
-
Slowly add the hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Mechanism Insight: The acid catalyst preferentially protonates the carbonyl oxygen that is adjacent to an electron-donating group, making the other carbonyl (next to a potential electron-withdrawing group) relatively more electrophilic and thus the preferred site of initial attack by hydrazine.
Protocol 2: Synthesis via Inverse Electron-Demand Diels-Alder Reaction
An alternative strategy to circumvent the regioselectivity issues of condensation reactions is to utilize cycloaddition chemistry. The inverse electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an alkyne is a powerful method for constructing the pyridazine core with absolute regiocontrol, as the substitution pattern of the final product is determined by the substituents on the starting materials.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine (1.0 eq)
-
Unsymmetrical alkyne (1.0 - 1.2 eq)
-
Toluene or Dioxane (as solvent)
Procedure:
-
In a reaction vessel, dissolve the 1,2,4,5-tetrazine in the chosen solvent.
-
Add the alkyne to the solution.
-
Heat the reaction mixture. The required temperature can vary significantly based on the reactivity of the diene and dienophile (from room temperature to >100 °C).
-
The reaction proceeds with the extrusion of dinitrogen gas, which can often be observed as bubbling.
-
Monitor the reaction by TLC or LC-MS until the starting tetrazine (often brightly colored) is consumed.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
The resulting pyridazine can be purified by standard methods if necessary.
Regioselectivity Control in IEDDA Reactions:
Caption: IEDDA pathway for pyridazine synthesis.
This method's key advantage is that the final positions of the substituents (R1, R2, R3, R4) on the pyridazine ring are predetermined by their positions on the starting tetrazine and alkyne, thus avoiding any regioisomeric ambiguity.
Overcoming poor solubility of 4-Hydroxypyridazine derivatives in organic solvents
Introduction
Welcome to the technical support center for 4-hydroxypyridazine derivatives. This class of N-heterocyclic compounds is of significant interest in medicinal chemistry and drug development. However, their unique structural features, particularly the pyridazinone core, often lead to significant solubility challenges in common organic solvents. The strong hydrogen bonding capabilities and potential for tautomerization contribute to high crystal lattice energy, making these molecules difficult to dissolve.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to overcome these solubility hurdles. We will move beyond simple solvent screening to explore the underlying chemical principles, offering a structured approach to troubleshooting and protocol optimization.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound derivative won't dissolve in standard polar aprotic solvents like THF, DCM, or Ethyl Acetate, even with heating. What's happening?
Answer: This is a classic issue stemming from the inherent properties of the 4-hydroxypyridazinone core.
-
Causality—The "Why": Your compound is likely exhibiting strong intermolecular hydrogen bonding. The this compound structure exists in tautomeric equilibrium with its pyridazin-4-one form. This pyridazinone form possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). In the solid state, these groups form a tight, highly stable crystal lattice structure that common solvents cannot easily disrupt.[2][4] Simply matching the polarity of the solvent to the solute is insufficient if the solvent cannot effectively compete with these strong solute-solute interactions.
-
Troubleshooting Workflow:
-
Assess Polarity and Hydrogen Bonding Capacity: Move to more aggressive polar aprotic solvents that are also strong hydrogen bond acceptors. Solvents like DMF (Dimethylformamide) , DMAc (Dimethylacetamide) , and NMP (N-Methyl-2-pyrrolidone) are often effective because their carbonyl oxygen can competitively form hydrogen bonds with the N-H of your compound, helping to break apart the crystal lattice.[5]
-
Introduce a Co-Solvent: If a single solvent fails, a binary or tertiary co-solvent system can be highly effective.[6][7][8] The goal is to create a solvent environment that can address different aspects of your molecule's structure.
-
Strategy: Start with a primary solvent like DMF and add a co-solvent with a different character. For example, adding a small percentage of a protic solvent like isopropanol or n-butanol can introduce hydrogen bond donors that interact with the carbonyl of your derivative.
-
See Protocol 1: Systematic Co-Solvent Screening for a detailed methodology.
-
-
Apply Energy Systematically:
-
Instead of just heating, combine it with extended sonication. Sonication provides mechanical energy to disrupt the crystal lattice at a microscopic level, allowing solvent molecules to penetrate more effectively.
-
Caution: Be mindful of your compound's thermal stability. Run a preliminary stability test on a small sample before heating for extended periods.
-
-
Q2: I managed to dissolve my compound in DMSO for an NMR, but it crashes out when I try to use it for a reaction in a different solvent. How can I maintain solubility?
Answer: This is a common problem of solvent incompatibility and supersaturation. DMSO is an exceptionally powerful solvent, and few other organic solvents can match its solubilizing power for these types of heterocycles. When you transfer the compound, you are drastically changing the solvent environment, causing the compound to precipitate.
-
Causality—The "Why": The solubility of a compound is an equilibrium state. By dissolving it in DMSO, you created a stable solution. When this solution is diluted into a weaker solvent (the "anti-solvent"), the equilibrium shifts dramatically, and the solute-solute interactions (crystal formation) become far more favorable than the new, weaker solute-solvent interactions.
-
Troubleshooting Workflow:
-
Solvent Miscibility Check: First, ensure your reaction solvent is fully miscible with DMSO. If not, you will have phase separation issues in addition to precipitation.
-
Gradual "Anti-Solvent" Addition: If your reaction can tolerate some DMSO, try dissolving the compound in a minimum amount of DMSO first. Then, slowly add this concentrated solution to your reaction solvent, which should be vigorously stirred. This avoids localized high concentrations that promote rapid precipitation.
-
Identify a "Bridging" Co-Solvent System: Find a solvent system that is compatible with both your initial solubilization step and the final reaction.
-
Example: If your reaction is in THF, try dissolving the compound in a 1:1 mixture of DMF/THF first. This mixture is less potent than pure DMSO but may be sufficient to keep your compound in solution while being more compatible with the bulk THF environment.
-
-
Consider a One-Pot Approach: If possible, perform the reaction in a solvent that can dissolve the starting material, such as DMF or NMP, assuming it is compatible with your reaction chemistry. This avoids the need for solvent transfer altogether.
-
Q3: I need to run a purification on silica gel, but my compound streaks badly or won't elute from the column, even with polar mobile phases like 10% MeOH in DCM.
Answer: This indicates very strong interaction with the stationary phase (silica gel), which is a common problem for basic N-heterocycles.
-
Causality—The "Why": Silica gel is acidic (due to silanol groups, Si-OH) and highly polar. Your this compound derivative, while having a low calculated pKa, contains basic nitrogen atoms.[9] These basic sites can interact strongly with the acidic silanol groups on the silica surface through powerful acid-base interactions and hydrogen bonding, causing irreversible binding or severe tailing.
-
Troubleshooting Workflow:
-
Modify the Mobile Phase: The key is to add a competitive base to your eluent to saturate the acidic sites on the silica gel.
-
Standard Approach: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase. The amine will preferentially bind to the silica's active sites, allowing your compound to travel through the column more freely.
-
-
Switch the Stationary Phase: If mobile phase modification is insufficient, the interaction is too strong. Switch to a less acidic stationary phase.
-
Alumina (Neutral or Basic): Neutral or basic alumina is an excellent alternative to silica for basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient lipophilicity, reverse-phase chromatography using solvents like acetonitrile and water is an ideal solution, as it avoids the issue of acidic stationary phases entirely.
-
-
"Plug" Filtration as an Alternative: If the goal is simply to remove baseline impurities rather than fine separation, you can dissolve your crude product in a strong solvent (like DCM with 10% MeOH and 1% TEA), and pass it through a short "plug" of silica or alumina in a fritted funnel. This can remove polar baseline impurities without the resolution issues of a full column.
-
Frequently Asked Questions (FAQs)
-
What is the underlying chemical reason for the poor solubility of 4-hydroxypyridazines? The primary reason is tautomerism. The this compound form exists in equilibrium with the pyridazin-4-one tautomer. This "-one" form has a lactam-like structure with a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, these form strong, planar, and often highly crystalline networks that require a significant amount of energy to disrupt.[2][4]
-
How does pH adjustment affect solubility in organic solvents? While pH is a dominant factor for aqueous solubility, its direct effect in purely organic solvents is minimal. However, it becomes critically important when using protic co-solvents or during extractions with aqueous phases. By adding a strong acid (like HCl) or base (like NaOH), you can form a salt.[7][10][11] Salt formation dramatically increases polarity and can render a compound soluble in polar protic solvents but often makes it less soluble in nonpolar organic solvents like DCM or ether. This principle is the foundation of acid-base extractions.
-
Can I use surfactants to improve solubility for my organic reaction? Generally, this is not recommended for synthesis. Surfactants like Polysorbate 20 are designed to create microemulsions in aqueous systems and can complicate reaction workups and product purification significantly.[8][12] Their use is more appropriate for final drug formulation, not routine organic synthesis. A co-solvent system is a much better approach for reaction chemistry.[6][13]
-
Is there a way to predict which solvent will work best? While computational models exist, a practical approach is to use a solvent map based on polarity and hydrogen bonding capability. A good starting point is to test one solvent from each class: a nonpolar (Toluene), a moderately polar aprotic (THF, Ethyl Acetate), a polar aprotic (Acetonitrile), a strong polar aprotic/H-bond acceptor (DMF, NMP), and a polar protic (Isopropanol, Ethanol). This systematic screening provides a rapid empirical answer.
Key Experimental Protocols
Protocol 1: Systematic Co-Solvent Solubility Screening
This protocol provides a structured method to identify an effective binary co-solvent system for a poorly soluble this compound derivative.
Methodology:
-
Preparation:
-
Dispense 5 mg of your compound into six separate, small, sealable glass vials.
-
Prepare stock solutions of six test solvents covering a range of properties (e.g., Toluene, THF, Acetonitrile, Isopropanol, DMF, NMP).
-
-
Step 1: Single Solvent Test:
-
To each vial, add 100 µL of a single test solvent.
-
Cap the vials and vortex for 1 minute.
-
Observe for dissolution. If not dissolved, sonicate for 10 minutes.
-
Record observations (insoluble, partially soluble, fully soluble).
-
-
Step 2: Binary Co-Solvent Test:
-
Select the best-performing solvent from Step 1 (e.g., DMF) as the primary solvent. If no solvent showed any effect, choose DMF by default.
-
To the vials that did not fully dissolve, add a second co-solvent in 50 µL increments. For instance, add 50 µL of isopropanol to the DMF vial.
-
After each addition, vortex for 1 minute and sonicate for 5 minutes.
-
Continue adding the co-solvent up to a total volume of 500 µL (e.g., 100 µL DMF + 400 µL Isopropanol).
-
-
Step 3: Optimization and Quantification:
-
Once a promising ratio is found (e.g., compound dissolves in 100 µL DMF + 150 µL Isopropanol), repeat the experiment to confirm.
-
To quantify, prepare a saturated solution and determine the concentration via HPLC or UV-Vis spectroscopy.
-
Self-Validation: The protocol is self-validating through the systematic and incremental approach. A positive result (dissolution) is clearly observable. The stepwise addition helps pinpoint the most effective solvent ratio with minimal waste of material.
Protocol 2: Salt Formation for Enhanced Solubility in Protic Systems
This protocol describes how to form a hydrochloride (HCl) salt to improve the solubility of a basic this compound derivative in polar protic solvents like methanol or for aqueous workups.
Methodology:
-
Initial Dissolution/Suspension:
-
Suspend 100 mg of your this compound derivative in 2 mL of a suitable organic solvent in which it is at least partially soluble or suspends well (e.g., Methanol, Dioxane, or Diethyl Ether).
-
-
Acid Addition:
-
While stirring the suspension, slowly add 1.05 equivalents of a solution of HCl. A commercially available solution of 2M HCl in diethyl ether is ideal as the solvent is easily removed. Alternatively, a 4M solution in dioxane can be used.
-
Caution: The reaction can be exothermic. Add the acid dropwise.
-
-
Precipitation and Isolation:
-
Upon addition of the acid, the corresponding hydrochloride salt will often precipitate out of the solution, as it is typically more crystalline and less soluble in nonpolar organic solvents.
-
Continue stirring for 30 minutes at room temperature to ensure complete salt formation.
-
Isolate the precipitated salt by vacuum filtration.
-
Wash the salt cake with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the salt under high vacuum.
-
-
Solubility Validation:
-
Test the solubility of the newly formed salt in polar protic solvents (water, methanol, ethanol). A significant increase in solubility compared to the freebase form is expected. For example, attempt to dissolve 5 mg of the salt in 0.5 mL of methanol and compare it to the freebase.
-
Trustworthiness: The formation of the salt can be confirmed by a change in physical properties (e.g., a free-flowing powder from a sticky solid), a change in melting point, and by NMR spectroscopy (a downfield shift in protons adjacent to the protonated nitrogen). Successful execution is validated by the drastically improved solubility in the target protic solvent.[11]
Data Summaries & Visualizations
Table 1: Relative Solubility of a Model this compound Derivative
| Solvent | Dielectric Constant (ε) | Solvent Class | Hydrogen Bonding | Relative Solubility (mg/mL at 25°C) |
| Toluene | 2.4 | Aromatic | None | < 0.1 |
| Dichloromethane (DCM) | 9.1 | Halogenated | Very Weak Acceptor | < 0.5 |
| Tetrahydrofuran (THF) | 7.5 | Ether | Acceptor | ~1-2 |
| Acetonitrile (ACN) | 37.5 | Nitrile | Weak Acceptor | ~2-5 |
| Isopropanol (IPA) | 19.9 | Protic Alcohol | Donor & Acceptor | ~5-10 (heating) |
| N,N-Dimethylformamide (DMF) | 36.7 | Amide | Strong Acceptor | > 50 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Sulfoxide | Strong Acceptor | > 100 |
Note: These are representative values to illustrate trends. Actual solubility is highly dependent on the specific substitutions on the pyridazine core.
Diagrams
Caption: Decision workflow for initial solubility troubleshooting.
References
- 1. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. al-kindipublisher.com [al-kindipublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. ijmsdr.org [ijmsdr.org]
Identifying and characterizing impurities in Pyridazin-4-ol synthesis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying, characterizing, and troubleshooting impurities encountered during the synthesis of Pyridazin-4-ol. Our focus is on providing practical, field-proven insights and robust methodologies to ensure the quality and integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity profiling in Pyridazin-4-ol synthesis, providing a foundational understanding of potential challenges.
Q1: What are the most common types of impurities I should expect in Pyridazin-4-ol synthesis?
Impurities in any synthesis can be broadly categorized according to ICH guidelines as organic, inorganic, and residual solvents.[1][2] In the context of Pyridazin-4-ol, which is often synthesized via the condensation of a 1,4-dicarbonyl compound or a γ-ketoacid with hydrazine, you should anticipate the following organic impurities[3]:
-
Unreacted Starting Materials: Residual amounts of the γ-ketoacid (e.g., maleic acid derivatives) or hydrazine precursors. The purity of these starting materials is critical, as any impurities they contain may be carried through the synthesis.[2][4]
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of hydrazone intermediates. These are formed after the initial condensation but before the final ring-closure to the pyridazine structure.
-
By-products from Side Reactions: These can include isomers, products of over-reaction, or alternative reaction pathways. For instance, if the reaction conditions are not optimized, dimerization or polymerization of starting materials or intermediates can occur.[5]
-
Degradation Products: Pyridazin-4-ol, like many heterocyclic compounds, can degrade under certain conditions (e.g., exposure to light, oxygen, or extreme pH).[6] This can lead to products from hydrolysis, photolytic cleavage, or oxidative degradation.[6]
Q2: My HPLC shows an unexpected peak. What is the immediate first step?
The primary goal is to gather as much information as possible non-destructively. The most effective first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Why LC-MS? This technique provides two critical pieces of information simultaneously: the retention time (from the LC) and the molecular weight of the unknown compound (from the MS).[9] Knowing the molecular weight allows you to hypothesize a molecular formula and immediately assess if the impurity could be a simple derivative of your starting materials or product (e.g., a demethylated or hydrolyzed version).
Q3: How can I definitively determine the structure of an unknown impurity?
Structural elucidation is a multi-step process that requires a combination of analytical techniques.[2] While LC-MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise atomic connectivity and stereochemistry.[9][10]
-
Isolation: First, the impurity must be isolated in sufficient quantity and purity. This is typically achieved using preparative High-Performance Liquid Chromatography (Prep-HPLC) or recrystallization.[11]
-
Spectroscopic Analysis: The pure impurity is then analyzed using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the molecular formula.[8] Tandem MS (MS/MS) can be used to fragment the molecule, giving clues about its substructures.[12]
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) provides information about the types and number of protons and carbons. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are then used to piece together the molecular skeleton by showing correlations between different atoms.[10]
-
-
Confirmation (Optional but Recommended): The ultimate confirmation is to synthesize the proposed impurity structure through an independent route and demonstrate that its analytical data (HPLC retention time, MS and NMR spectra) are identical to the isolated unknown.[12]
Q4: Can reaction conditions influence the impurity profile?
Absolutely. Every parameter can have a significant impact.[4]
-
Temperature: Excessively high temperatures can promote degradation or lead to undesired side reactions, while temperatures that are too low may result in an incomplete reaction, leaving high levels of starting materials and intermediates.[4]
-
Solvent: The choice of solvent affects reaction rates and can favor one reaction pathway over another. Protic solvents like ethanol are common for pyridazinone synthesis and can facilitate the cyclization step.[4]
-
pH/Base: The choice and stoichiometry of a base can be critical, especially in subsequent functionalization steps (e.g., alkylation), where it can influence regioselectivity (N- vs. O-alkylation).[4]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step workflows to address specific challenges encountered during the analysis of Pyridazin-4-ol synthesis.
Guide 1: Systematic Workflow for Impurity Identification and Characterization
This protocol outlines a logical sequence of experiments for progressing from the initial detection of an unknown impurity to its full structural elucidation.
Objective: To identify and characterize an unknown impurity observed during the synthesis of Pyridazin-4-ol.
Methodology:
-
Initial Detection & Assessment (HPLC-UV):
-
Develop a robust HPLC method capable of separating the main product (Pyridazin-4-ol) from all impurities. A reverse-phase C18 column is typically a good starting point.
-
Quantify the impurity level as a percentage of the main peak area. According to ICH guidelines, impurities present at levels above 0.10% generally require identification.[]
-
-
Molecular Weight Determination (LC-MS):
-
Analyze the reaction mixture using an LC-MS system.
-
Determine the molecular weight of the impurity from its mass spectrum.
-
Causality Check: Does the molecular weight correspond to any plausible starting materials, intermediates, or simple derivatives (e.g., hydrolysis, oxidation) of the target molecule? This initial check can rapidly accelerate the identification process.
-
-
Impurity Isolation (Preparative HPLC):
-
Scale up your analytical HPLC method to a preparative scale to isolate the impurity.
-
Collect the fraction corresponding to the impurity peak.
-
Remove the solvent (e.g., via lyophilization or rotary evaporation) to obtain the isolated solid.
-
Confirm the purity of the isolated material using your analytical HPLC method.
-
-
Structural Elucidation (NMR & HRMS):
-
Submit the purified impurity for High-Resolution Mass Spectrometry (HRMS) to confirm its elemental composition.
-
Perform a full suite of NMR experiments: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC).
-
Analyze the spectral data to assemble the complete chemical structure.
-
-
Confirmation of Structure:
-
Based on the elucidated structure, propose a plausible mechanism for its formation.
-
If necessary, synthesize the proposed structure via an independent chemical route.
-
Confirm that the synthetic standard has identical HPLC retention time and spectroscopic data (MS, NMR) to the isolated impurity. This provides unambiguous identification.[12]
-
Workflow Diagram: Impurity Identification
Caption: General workflow for impurity identification.
Guide 2: Troubleshooting Unexpected Analytical Results
This guide provides a decision-making framework for when initial analytical data is confusing or contradictory.
Scenario: An unknown peak is detected in the HPLC analysis of a Pyridazin-4-ol synthesis batch.
Troubleshooting Decision Tree
Caption: Decision tree for an unexpected HPLC peak.
Section 3: Data & Reference Tables
To facilitate rapid troubleshooting, the following tables summarize key information.
Table 1: Potential Impurities in Pyridazin-4-ol Synthesis & Their Origins
| Impurity Type | Potential Source | Causality | Recommended Initial Action |
| Starting Materials | Unreacted γ-ketoacid or hydrazine derivative | Incomplete reaction (time, temp.), poor stoichiometry, low purity of reagents.[4] | Optimize reaction conditions; verify purity of starting materials. |
| Intermediates | Acyclic hydrazone | Incomplete cyclization, insufficient heating or incorrect pH. | Increase reaction time/temperature; check pH. |
| Isomers | Positional isomers of substituents | Lack of regiocontrol during synthesis. | Modify synthetic route or reaction conditions to improve selectivity. |
| By-products | Dimerization/Polymerization products | High concentration, excessive temperature, presence of catalytic impurities. | Adjust concentration and temperature; purify reagents. |
| Degradation Products | Oxidized or hydrolyzed pyridazinone | Exposure to air, moisture, light, or non-neutral pH during workup or storage.[6][14] | Perform workup under inert atmosphere; ensure storage conditions are controlled. |
Table 2: Key Analytical Techniques for Impurity Characterization
| Technique | Abbreviation | Information Provided | Primary Use in Workflow |
| High-Performance Liquid Chromatography | HPLC | Separation, retention time, relative quantification.[15] | Detection, quantification, and isolation (preparative). |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Molecular weight and fragmentation patterns.[7] | Initial identification and hypothesis generation. |
| High-Resolution Mass Spectrometry | HRMS | Highly accurate mass for elemental composition determination.[8] | Confirmation of molecular formula. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed molecular structure, connectivity, and stereochemistry.[8] | Definitive structure elucidation. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile impurities.[15] | Analysis of residual solvents and volatile by-products. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of specific functional groups. | Complementary structural information.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Identifying and Characterizing Pharmaceutical Impurities in Less Time with Greater Certainty | Technology Networks [technologynetworks.com]
- 12. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 14. Soil Degradation of Two Phenyl Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 15. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Hydroxypyridazine and 4-Hydroxypyridine Scaffolds
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a therapeutic candidate. This guide provides an in-depth, objective comparison of two structurally related but biologically distinct heterocyclic systems: 4-Hydroxypyridazine and 4-Hydroxypyridine. While direct comparative studies on the parent compounds are scarce, this document synthesizes available experimental data on their derivatives to illuminate the unique and overlapping therapeutic potentials each scaffold offers.
Introduction to the Scaffolds
At first glance, this compound and 4-Hydroxypyridine are strikingly similar, both featuring a six-membered aromatic ring containing a hydroxyl group at the fourth position. The key distinction lies in the arrangement of nitrogen atoms within the ring. 4-Hydroxypyridine contains a single nitrogen atom, while this compound, a diazine, incorporates two adjacent nitrogen atoms. This seemingly subtle difference in the heterocyclic core dramatically alters the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecules, leading to divergent biological activities.
This guide will explore these differences by examining the biological activities reported for derivatives of each scaffold, providing quantitative data where available, and detailing the experimental protocols necessary to evaluate these properties.
The Biological Landscape of this compound Derivatives
The pyridazine nucleus is a common feature in many biologically active compounds. The introduction of a hydroxyl group at the 4-position provides a key point for derivatization and interaction with biological targets.
GABAA Receptor Antagonism
A significant area of interest for this compound derivatives is their interaction with the central nervous system, particularly as modulators of the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can lead to sedative, anxiolytic, or, in the case of antagonists, pro-convulsant effects.
Notably, arylaminopyridazine derivatives of GABA have been identified as selective and competitive antagonists at the GABAA receptor site.[1] Structure-activity relationship studies have revealed that a GABA moiety linked to the N(2) nitrogen of a 3-aminopyridazine core is crucial for this antagonistic activity. The potency of these antagonists can be significantly enhanced by the presence of an aromatic π-system at the 6-position of the pyridazine ring.[2] This antagonism of the GABA-elicited enhancement of [3H]diazepam binding confirms their action at the GABAA receptor.[2]
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. Certain pyridopyridazine derivatives have demonstrated notable cytotoxic activities against various cancer cell lines.[3] The mechanism of action for some of these compounds involves the inhibition of topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells.[3]
Antimicrobial, Analgesic, and Anti-inflammatory Properties
The versatility of the pyridopyridazine scaffold is further highlighted by reports of its derivatives possessing a range of other therapeutic properties, including:
-
Antimycobacterial Activity: Certain pyrido[3,4-d]pyridazine derivatives have shown potent activity against Mycobacterium tuberculosis.[4]
-
Analgesic and Anti-inflammatory Effects: Various substituted pyridopyridazine derivatives have exhibited significant analgesic and anti-inflammatory activities in preclinical models.[4]
The Biological Profile of 4-Hydroxypyridine Derivatives
The 4-hydroxypyridine scaffold is a well-established privileged structure in medicinal chemistry, serving as a key building block in numerous approved drugs and clinical candidates.[5][6] Its derivatives have been extensively explored for a wide array of biological activities.
Anticancer Activity
A substantial body of research has focused on the anticancer potential of 4-hydroxypyridine derivatives. These compounds have been shown to inhibit the proliferation of a variety of cancer cell lines, including those of the breast, liver, and lung.[7][8]
One notable derivative, Sambutoxin, a 4-hydroxy-2-pyridone, has demonstrated potent anticancer activity both in vitro and in vivo.[9][10] Its mechanism of action involves the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent G2/M cell cycle arrest and apoptosis through the mitochondrial pathway.[9][10] Structure-activity relationship (SAR) studies of various pyridine derivatives have shown that the presence and position of substituents like hydroxyl (-OH) and methoxy (-OMe) groups can significantly influence their antiproliferative activity.[11] For instance, some 2-pyridone derivatives have shown IC50 values in the low micromolar range against HepG2 and MCF-7 cancer cell lines.[7]
Antimicrobial Activity
Derivatives of 4-hydroxypyridine have also been widely investigated for their antimicrobial properties. They have shown activity against a range of bacteria and fungi.[12][13][14] For example, certain 3-hydroxypyridine-4-one derivatives have exhibited potent activity against S. aureus and E. coli, with MIC values as low as 32 µg/mL.[15] The antimicrobial efficacy is often linked to the iron-chelating properties of the hydroxypyridinone scaffold.[13]
Enzyme Inhibition
The 4-hydroxypyridine core is a versatile scaffold for the design of enzyme inhibitors. Derivatives have been shown to inhibit a variety of enzymes, including:
-
NADH-ubiquinone reductase: Dimethoxy-4-hydroxypyridine derivatives have been identified as inhibitors of this key enzyme in the mitochondrial respiratory chain.[16]
-
Tyrosine phenol-lyase: The parent compound, 4-Hydroxypyridine, can bind to and stabilize an intermediate in the reaction catalyzed by this enzyme.[17]
Comparative Analysis: this compound vs. 4-Hydroxypyridine Derivatives
Quantitative Data Summary
The following table summarizes representative IC50 (for anticancer and enzyme inhibition) and MIC (for antimicrobial) values for derivatives of both scaffolds.
| Biological Activity | Scaffold | Derivative/Compound | Target/Organism | IC50 / MIC | Reference |
| Anticancer | 4-Hydroxypyridine | Sambutoxin | MDA-MB-231 cells | ~10-20 µM (at 48h) | [9] |
| 4-Hydroxypyridine | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 cells | 4.5 ± 0.3 µM | [7] | |
| 4-Hydroxypyridine | Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 µM | [18] | |
| This compound | Benzo[a]pyridazino[3,4-c]phenazine derivative 6a | KB cells | ~5-10 µM | [3] | |
| Antimicrobial | 4-Hydroxypyridine | 3-hydroxy-pyridine-4-one derivative 6c | S. aureus | 32 µg/mL | [15] |
| 4-Hydroxypyridine | 3-hydroxy-pyridine-4-one derivative 6c | E. coli | 32 µg/mL | [15] | |
| 4-Hydroxypyridine | 1,4-dihydro-4-pyrazolylpyridine derivative 2b | S. aureus | 64 µg/mL | [19] | |
| This compound | Nitrofurazone analogue 38 | Staphylococcus spp. | < 1 µg/mL | [20] |
Note: The presented data are for different derivatives and should be interpreted with caution when making direct comparisons.
Structure-Activity Relationship Insights
The key structural difference—the presence of an additional adjacent nitrogen atom in the pyridazine ring—has profound implications for the biological activity profiles of the derivatives.
-
GABAA Receptor Antagonism: The unique electronic arrangement and hydrogen bonding potential of the 3-aminopyridazine moiety appear to be critical for the observed GABAA receptor antagonism. This specific activity has not been prominently reported for 4-hydroxypyridine derivatives.
-
Anticancer Mechanisms: While derivatives of both scaffolds exhibit anticancer activity, their mechanisms can differ. The ability of some 4-hydroxypyridine derivatives to generate ROS appears to be a key mechanism,[9][10] whereas certain this compound derivatives act as topoisomerase inhibitors.[3] This suggests that the different electronic properties of the core rings influence their interaction with different cellular targets.
-
Antimicrobial Spectrum: Both scaffolds have yielded potent antimicrobial agents. The iron-chelating ability of 3-hydroxypyridin-4-ones is a well-established mechanism for their antimicrobial action.[13] The potent activity of some pyridazine-containing nitrofurazone analogues suggests that the pyridazine ring can be effectively incorporated into established antimicrobial pharmacophores.[20]
Visualizing a Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of the anticancer activity of novel this compound and 4-hydroxypyridine derivatives.
Illustrative Signaling Pathway: Apoptosis Induction by a 4-Hydroxypyridine Derivative
The diagram below depicts a simplified signaling cascade for apoptosis induction by a 4-hydroxypyridine derivative, such as Sambutoxin, which is initiated by the generation of reactive oxygen species.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays discussed in this guide.
GABAA Receptor Binding Assay
This protocol is adapted for determining the binding affinity of a test compound to the GABAA receptor using a radioligand competition assay.[9][16][19]
1. Membrane Preparation:
-
Homogenize rat brains in a homogenization buffer (0.32 M sucrose, pH 7.4) at 4°C.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer and store at -70°C.
2. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
Add the radioligand (e.g., [3H]muscimol at a final concentration of 5 nM).
-
Add varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known GABAA agonist (e.g., 10 mM GABA).
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution protocol is a standard method for determining the MIC of an antimicrobial agent.[8][10][12]
1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
2. Preparation of Bacterial Inoculum:
-
From a fresh culture, suspend several bacterial colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the assay wells.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][11][18][21]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Cell Treatment:
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Hot Plate Test for Analgesic Activity
This is a common method for assessing the central analgesic activity of a compound.[1][2][3][22]
1. Animal Acclimatization and Baseline Measurement:
-
Acclimatize the animals (e.g., mice or rats) to the testing environment.
-
Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).
-
Record the latency time for the animal to show a pain response (e.g., licking a paw or jumping). This is the baseline latency.
2. Compound Administration:
-
Administer the test compound or a vehicle control to the animals via a suitable route (e.g., intraperitoneal or oral).
3. Post-treatment Latency Measurement:
-
At predetermined time points after compound administration (e.g., 15, 30, 60, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.
-
A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
4. Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE of the treated group with the control group to determine the analgesic effect.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[6][7][23][24]
1. Animal Preparation and Baseline Measurement:
-
Measure the initial paw volume of the animals (e.g., rats) using a plethysmometer.
2. Compound Administration:
-
Administer the test compound, a reference anti-inflammatory drug (e.g., indomethacin), or a vehicle control to the animals.
3. Induction of Inflammation:
-
After a set time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for up to 5-6 hours).
5. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
Both this compound and 4-hydroxypyridine serve as valuable scaffolds in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. The available evidence suggests that the inclusion of the second nitrogen atom in the pyridazine ring can lead to distinct pharmacological profiles, most notably the emergence of GABAA receptor antagonism. In contrast, the 4-hydroxypyridine scaffold has a long-standing and proven track record in the development of anticancer and antimicrobial agents, with well-elucidated mechanisms of action for many of its derivatives.
For drug discovery and development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired biological effect. This guide provides a foundational understanding of their comparative biological activities, supported by experimental data and detailed protocols, to aid in the rational design of new and effective therapeutic agents. Further research focusing on the direct comparison of identically substituted derivatives of both scaffolds would be invaluable in further delineating their structure-activity relationships and unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of inhibition and activation of extrasynaptic αβ GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxypyridazine Derivatives in Drug Discovery
The 4-hydroxypyridazine scaffold, often existing in its tautomeric pyridazinone form, is a quintessential "privileged structure" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have established it as a versatile core for developing a wide array of biologically active agents.[1][2] Pyridazinone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][3]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this compound derivatives across different therapeutic targets. We will dissect the causality behind experimental design, present objective performance data, and offer detailed protocols to empower researchers in their own drug discovery endeavors.
Antifungal Activity: Targeting Fungal Glucan Synthase
A critical application of pyridazinone derivatives has been in the development of novel antifungal agents. The enzyme β-1,3-glucan synthase, essential for the integrity of the fungal cell wall, presents a prime target for selective toxicity.[3] A notable series of pyridazinone analogs has been optimized as potent inhibitors of this enzyme.[4]
Expertise & Causality: The initial lead compound, 1 , showed promising activity but required optimization to improve pharmacokinetic properties, particularly systemic exposure. The SAR campaign focused on systematically modifying three key regions of the molecule: the pyridazinone core, the piperazine linker, and the sulfonamide moiety. This systematic approach allows for the deconvolution of how each structural component contributes to overall potency and drug-like properties.
SAR Insights: The core exploration revealed that modifications to the phenyl group at the N-2 position of the pyridazinone were generally detrimental to activity. However, optimization of the sulfonamide portion proved highly fruitful. The objective was to replace the benzylsulfonyl group with moieties that would enhance metabolic stability and solubility without compromising the essential binding interactions with the enzyme.
Workflow for SAR Optimization of Glucan Synthase Inhibitors
Caption: General workflow for lead optimization.
Comparative Performance Data:
The following table summarizes the SAR for key pyridazinone derivatives as glucan synthase inhibitors, demonstrating the impact of structural modifications on antifungal activity.
| Compound ID | Core Structure & Key Substituents | Target Organism | Activity (IC50 or MEC) | Key Finding | Reference |
| 1 (Lead) | 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one | C. albicans, C. glabrata | Good antifungal activity | Potent inhibitor but required PK improvement. | [4] |
| Analog A | R = Ethylsulfonyl | C. albicans | Reduced activity | Demonstrates the importance of the aromatic ring in the sulfonyl moiety. | [4] |
| Analog B | R = Naphthylsulfonyl | C. albicans, C. glabrata | Maintained or improved activity | Shows tolerance for larger aromatic systems, offering avenues for further modification. | [4] |
| Optimized | R = Substituted phenylsulfonyl | C. albicans, C. glabrata | Retained good antifungal activity | Significantly improved systemic exposure while maintaining potency. | [4] |
Cardiovascular Applications: Vasodilators and PDE Inhibitors
Pyridazinone derivatives have a long history in cardiovascular research, with various compounds reported to have antiplatelet, antihypertensive, and cardiotonic effects.[3][5] Their mechanism often involves the modulation of key enzymes like phosphodiesterases (PDEs) or direct effects on vascular smooth muscle.
Expertise & Causality: In the development of PDE5 inhibitors, for instance, the SAR strategy often involves creating a rigid tricyclic system that incorporates the pyridazinone ring to mimic the binding of the natural substrate (cGMP). The key is to achieve potent and selective inhibition of PDE5 over other PDE isoforms (like PDE6, involved in vision) to minimize side effects.
SAR Insights: For a series of pyrazolo[3,4-d]pyridazinones, the fusion of the pyrazole and pyridazinone rings was found to be critical.[5] Furthermore, a benzyl group at the N-2 position of the pyridazinone was associated with potent and selective PDE5 inhibition.[5] For other vasodilator derivatives, substitutions at the 6-position of the pyridazinone ring with groups like 4-carboxymethyloxyphenyl, and subsequent amide formation, led to compounds with high vasodilatory action (IC50 = 0.051 μM).[5]
Key SAR Features of Pyridazinone-Based PDE5 Inhibitors
Caption: SAR summary for PDE5 inhibitory activity.
Comparative Performance Data:
| Compound Class | Key Structural Features | Biological Target | Activity Data | Key Finding | Reference |
| Pyrazolo[3,4-d]pyridazinones | Fused pyrazole ring; Benzyl at N-2 | PDE5 | IC50 = 34 nM | The fused heterocyclic system and N-benzyl group are critical for potent and selective inhibition. | [5] |
| 6-Aryl-4,5-dihydropyridazinones | 6-(4-carboxymethyloxyphenyl) amide | Vasodilation | IC50 = 0.051 μM | Specific substitutions at the 6-position can induce potent vasodilatory effects. | [5] |
| N,O-dibenzyl derivatives | Dibenzyl substitution | Antiplatelet | IC50 = 35.3 μM | Benzyl groups can confer antiplatelet activity. | [5] |
Antitubercular Activity: Targeting Mycobacterium tuberculosis
The emergence of multi-drug resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical scaffolds. A high-throughput phenotypic screen identified a 4-hydroxy-2-pyridone (a close structural isomer of this compound) as a potent anti-TB agent, leading to an extensive SAR optimization campaign.[6]
Expertise & Causality: Phenotypic screening identifies compounds that kill bacteria, but it doesn't reveal the mechanism. Therefore, the subsequent SAR study is guided by improving whole-cell potency (Minimum Inhibitory Concentration - MIC) and optimizing pharmacokinetic properties for in vivo efficacy. The initial lead had an isobutyl group at the 6-position of the pyridone ring, which became the primary focus for modification to enhance lipophilicity and potency.[6]
SAR Insights: The study found a direct correlation between the size and nature of the cycloalkyl group at the 6-position and the antitubercular activity. Replacing the initial isobutyl group with larger, more lipophilic cycloalkyl groups, such as a dimethylcyclohexyl group, led to a significant improvement in potency against both drug-sensitive and multi-drug resistant M. tuberculosis strains.[6] The lead compound, 30j , not only displayed excellent in vitro potency but also demonstrated favorable oral pharmacokinetics and in vivo efficacy in a mouse model of tuberculosis.[6]
Comparative Performance Data:
| Compound ID | Key Substituent (at C-6) | Target Strain | Activity (MIC, µg/mL) | Key Finding | Reference |
| Lead | Isobutyl | Mtb H37Rv | Moderate | Initial hit from phenotypic screen. | [6] |
| Analog C | Cyclohexyl | Mtb H37Rv | Improved | Increasing lipophilicity at C-6 enhances potency. | [6] |
| 30j (Optimized) | 4,4-Dimethylcyclohexyl | Mtb H37Rv & MDR strains | Potent (low µg/mL) | Optimal substituent for in vitro potency and in vivo efficacy. | [6] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, robust and well-controlled experimental protocols are essential. Below is a representative protocol for an in vitro enzyme inhibition assay, which can be adapted for various targets like kinases or glucan synthase.
Protocol: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)
This protocol is designed to determine the concentration of a this compound derivative required to inhibit 50% of the kinase activity (IC50).
1. Reagents and Materials:
- Active p38 MAP Kinase enzyme.
- Kinase substrate (e.g., myelin basic protein or a specific peptide).
- ATP (Adenosine triphosphate).
- Test compounds (this compound derivatives) dissolved in DMSO.
- Kinase assay buffer (containing MgCl2, DTT, etc.).
- Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody).
- Positive control inhibitor (e.g., SB 203580 for p38).[7][8]
- Negative control (DMSO vehicle).
- 384-well assay plates.
2. Step-by-Step Methodology:
- Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Also include wells with only DMSO (negative control, 100% activity) and a known inhibitor (positive control, 0% activity).
- Causality: Serial dilution is critical for generating a dose-response curve to accurately calculate the IC50 value.
- Enzyme Addition: Dilute the kinase enzyme in the assay buffer to the desired concentration and add to all wells except for the "no enzyme" blank control.
- Incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This allows the test compounds to bind to the kinase before the reaction is initiated.
- Reaction Initiation: Prepare a solution of substrate and ATP in the assay buffer. Add this solution to all wells to start the enzymatic reaction.
- Causality: ATP is the phosphate donor, and its concentration should ideally be at or near the Michaelis-Menten constant (Km) for a physiologically relevant IC50 determination.
- Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection: Stop the reaction and measure the amount of product formed (or substrate consumed) using a suitable detection reagent and a plate reader. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
- Data Analysis:
- Subtract the background signal (no enzyme wells) from all other readings.
- Normalize the data by setting the average of the negative control (DMSO) wells to 100% activity and the positive control wells to 0% activity.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3. Self-Validating System:
- Positive Control: Ensures the assay is sensitive to inhibition.
- Negative Control: Defines the baseline of uninhibited enzyme activity.
- Z'-factor Calculation: A statistical measure of assay quality (Z' > 0.5 indicates an excellent assay).
Workflow for In Vitro Kinase Inhibition Assay
Caption: Step-by-step experimental workflow for an in vitro assay.
Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. The diverse biological activities achieved through its derivatization underscore its privileged nature in medicinal chemistry. As demonstrated in this guide, a systematic and logical approach to SAR, grounded in robust experimental validation, is the cornerstone of transforming a simple heterocyclic core into a potent and selective drug candidate. By understanding the nuanced effects of substituent modifications on different biological targets—from fungal enzymes to human kinases—researchers can more effectively navigate the complex path of drug discovery.
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Anticancer Activity in Substituted Pyridazines
Abstract
The pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically validate the anticancer activity of substituted pyridazine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, integrates self-validating systems, and is grounded in authoritative scientific literature. We will journey through a multi-stage in vitro validation workflow, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms, equipping researchers with the knowledge to rigorously assess and compare the therapeutic potential of novel pyridazine compounds.
Introduction: The Rise of Pyridazines in Oncology
Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a structural motif increasingly found at the core of potent, biologically active molecules.[3] Its unique physicochemical properties have made it a focal point for the design of targeted anticancer agents.[2][4] A vast number of pyridazine-containing compounds have been synthesized and evaluated, targeting a diverse array of biological processes critical to cancer initiation and progression.[1] These include, but are not limited to, the inhibition of key signaling kinases, modulation of apoptotic pathways, and disruption of the cell cycle.[5][6]
The objective of this guide is to present a logical, robust, and reproducible workflow for the preclinical in vitro validation of novel substituted pyridazines. By understanding not just how to perform an experiment, but why it is chosen and what its results signify in a broader context, researchers can generate high-quality, reliable data packages that confidently support the advancement of promising drug candidates.[7][8]
Chapter 1: The Mechanistic Landscape of Anticancer Pyridazines
Before embarking on experimental validation, it is crucial to understand the common molecular battlegrounds where pyridazine derivatives exert their effects. This knowledge informs the selection of appropriate cancer cell lines and mechanistic assays.
Common Molecular Targets
Many pyridazine derivatives function as competitive inhibitors of ATP-binding sites within the catalytic domains of protein kinases, which are frequently dysregulated in cancer.[5][9] Other derivatives are designed to interfere with protein-protein interactions, particularly within the apoptosis regulatory machinery.
Key target families include:
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10][11] Pyridazinone-based compounds have shown remarkable VEGFR-2 inhibitory activity.[6]
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met drives tumor cell proliferation, survival, motility, and invasion in numerous cancers.[12][13][14] It is a well-established target for pyridazine-containing molecules.[2]
-
-
Anti-Apoptotic Proteins:
-
Mcl-1 (Myeloid Cell Leukemia-1): An anti-apoptotic member of the Bcl-2 protein family, Mcl-1 is frequently overexpressed in cancer, conferring a survival advantage.[15][16] Its rapid turnover makes it a critical node for integrating survival and death signals, and a prime target for therapeutic intervention.[17][18]
-
Comparative Analysis of Pyridazine-Based Inhibitors
The versatility of the pyridazine scaffold has led to the development of numerous inhibitors, some of which have entered clinical trials or received market approval. Understanding their profiles provides a benchmark for new chemical entities.
| Compound Class/Example | Primary Target(s) | Cancer Indication(s) | Key Feature |
| Pyridazinone Analogs | VEGFR-2, PARP | Ovarian, Breast, Lung Cancer | Often function as potent kinase or enzyme inhibitors, crucial in targeted therapies.[5][6] |
| Pyrido-pyridazinones | FER Tyrosine Kinase | Solid Tumors (Preclinical) | Scaffold hopping from a pyridine template led to potent and selective kinase inhibition.[19] |
| Pyrazolo-pyridazines | EGFR, CDK-2 | NSCLC, Breast Cancer (Preclinical) | Hybrid scaffold design targeting multiple key regulators of cell proliferation and survival.[20] |
Chapter 2: A Step-by-Step Framework for In Vitro Validation
This chapter outlines a sequential and logical workflow for the comprehensive in vitro characterization of a novel substituted pyridazine's anticancer activity.
Workflow for Validating Anticancer Pyridazines
Caption: A logical workflow for the in-vitro validation of novel anticancer compounds.
Step 1: Cytotoxicity Profiling with the MTT Assay
Causality: The first essential question is whether the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, high-throughput colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[21][22][23] A reduction in metabolic activity in treated cells compared to untreated controls indicates either cell death or inhibition of proliferation.[24] This initial screen is critical for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[21]
-
Compound Treatment: Prepare serial dilutions of the substituted pyridazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[24] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Step 2: Elucidating the Mode of Cell Death via Annexin V/PI Staining
Causality: A potent IC50 value necessitates a deeper investigation into how the cells are dying. Inducing apoptosis (programmed cell death) is a highly desirable trait for an anticancer drug. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[25] During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[27]
Principle of Annexin V / Propidium Iodide Apoptosis Assay
Caption: Differentiating cell populations based on membrane integrity and PS exposure.
-
Cell Treatment: Seed cells in 6-well plates and treat with the substituted pyridazine at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold 1X PBS.[26]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL).[26]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation: Use quadrant analysis to distinguish the cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).
-
Step 3: Investigating Cell Cycle Perturbations
Causality: Many anticancer agents, particularly kinase inhibitors, exert their effects by disrupting the orderly progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Analyzing the DNA content of a cell population using PI staining and flow cytometry can reveal this mechanism.[27][28] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in each phase of the cycle.[29][30]
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet (1x10⁶ cells) and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate for at least 30 minutes at 4°C.[29][31]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[29][30] A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[31]
-
Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.
-
Data Interpretation: Generate a histogram of fluorescence intensity versus cell count.
-
G0/G1 Phase: A peak representing cells with 2N DNA content.
-
S Phase: A distribution of cells between 2N and 4N DNA content.
-
G2/M Phase: A peak representing cells with 4N DNA content. An accumulation of cells in a specific peak after treatment indicates cell cycle arrest in that phase.
-
Step 4: Confirming Target Engagement and Mechanism
Causality: After establishing a cytotoxic, pro-apoptotic phenotype, the final step is to link this effect to the compound's intended molecular target. This provides definitive proof of the mechanism of action. The specific assay will depend on the target class identified in Chapter 1. For kinase inhibitors, Western blotting is a powerful technique to assess the phosphorylation status of the target kinase and its downstream substrates. A successful inhibitor should decrease the level of phosphorylated (active) target protein.
Example Signaling Pathway: c-Met Inhibition
Caption: Pyridazine inhibitors block c-Met activation and downstream signaling.
-
Protein Extraction: Treat cells with the pyridazine inhibitor for a short duration (e.g., 1-2 hours) and then stimulate with the ligand (e.g., HGF for c-Met). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-c-Met). On a separate blot, use an antibody for the total protein (e.g., anti-total-c-Met) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-c-Met band intensity in treated samples relative to the total-c-Met band indicates successful target inhibition.
Conclusion and Future Directions
This guide has outlined a systematic, multi-faceted approach to the in vitro validation of substituted pyridazines as potential anticancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a compelling and robust data package. This workflow ensures that the biological activity is not only potent but also operates through a desirable and verifiable mechanism of action, such as the induction of apoptosis via the inhibition of a specific oncogenic driver. Positive and comprehensive results from this in vitro framework provide the strong scientific rationale required to advance a compound to the next critical stage of drug development: in vivo efficacy studies in preclinical animal models.[32]
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. c-MET [stage.abbviescience.com]
- 15. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 17. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
- 25. kumc.edu [kumc.edu]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 32. benchchem.com [benchchem.com]
A Comparative Analysis of the Antimicrobial Effects of Pyrazine vs. Pyridazine Derivatives: A Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, nitrogen-containing six-membered rings, particularly pyrazine and pyridazine derivatives, have garnered significant attention for their broad-spectrum biological activities.[1][2] This guide provides a comprehensive comparative analysis of the antimicrobial effects of these two important classes of molecules, offering insights into their efficacy, structure-activity relationships, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.
The Structural Basis for Antimicrobial Activity: Pyrazine and Pyridazine Scaffolds
Pyrazine and pyridazine are isomers, both possessing a six-membered aromatic ring containing two nitrogen atoms. The key difference lies in the relative positions of these nitrogen atoms: they are in a 1,4-arrangement in pyrazine and a 1,2-arrangement in pyridazine. This seemingly subtle structural variance significantly influences the electronic distribution, physicochemical properties, and, consequently, the biological activity of their derivatives. The lone pairs of electrons on the nitrogen atoms are crucial for their chemical reactivity and interaction with biological targets.[3][4]
The core structures of pyrazine and pyridazine serve as versatile scaffolds, allowing for the introduction of various functional groups at different positions. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.
Antimicrobial Profile of Pyrazine Derivatives
Pyrazine derivatives are known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and notable antimicrobial effects.[1][5] The pyrazine ring is a key component in several natural and synthetic compounds with established biological activity.[5][6] Their antimicrobial potential has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8]
Recent studies have highlighted the promise of novel pyrazine sulfonamides and pyrazine carboxamides as potent antimicrobial agents.[7][9] For instance, certain triazolo[4,3-a]pyrazine derivatives have exhibited moderate to good antibacterial activities against both Staphylococcus aureus and Escherichia coli.[10] One particular derivative, compound 2e in a study by Zou et al., showed superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[10]
The mechanism of action for pyrazine derivatives can be diverse, often involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[11] For example, some 1,2,4-triazole derivatives containing a pyrazine moiety are thought to exert their effects by destroying the bacterial cell membrane structure and inhibiting DNA gyrase and topoisomerase IV.[10]
Antimicrobial Profile of Pyridazine Derivatives
Pyridazine and its fused derivatives, pyridazinones, have also been extensively investigated for their pharmacological properties, including significant antimicrobial activity.[2][12] The pyridazine nucleus is considered a "wonder nucleus" due to the wide spectrum of biological activities exhibited by its derivatives.[2] These compounds have shown efficacy against various bacterial and fungal strains, including multidrug-resistant ones.[13][14]
Research has demonstrated that the antimicrobial activity of pyridazine derivatives can be modulated by the nature and position of substituents on the pyridazine ring.[15][16] For example, a study on novel pyridazine derivatives revealed that a hydrazone derivative, 15(d), exhibited the highest biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa.[13] In another study, certain diarylurea pyridazinones showed potent activity, with one compound having a MIC of 16 µg/mL against S. aureus and another exhibiting a MIC of 16 µg/mL against Candida albicans.[14][17] Furthermore, chloro pyridazine derivatives have demonstrated high antibacterial activity with MICs as low as 0.892–3.744 μg/mL against E. coli and P. aeruginosa.[17][18]
The structural features influencing the activity of pyridazine derivatives have been a subject of study. For instance, in the pyrrolopyridazine series, saturated or partially saturated compounds have been observed to have stronger activity than their aromatic counterparts.[15][16] The cis-isomers have also been found to be consistently more active than the corresponding trans-isomers.[15][16]
Head-to-Head Comparison and Data Presentation
The following tables summarize the reported MIC values for representative pyrazine and pyridazine derivatives against common microbial pathogens. It is crucial to note that these values are from different studies and should be compared with caution due to potential variations in experimental protocols.
Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound Class/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 | [10] |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | 16 | [10] |
| Pyrazine Sulfonamides | Staphylococcus aureus | - | [9] |
| Pyrazine Sulfonamides | Escherichia coli | - | [9] |
| Pyrazine Sulfonamides | Candida albicans | - | [9] |
| Pyrazine Carboxamides | Mycobacterium tuberculosis | Comparable to Pyrazinamide | [7] |
| Pyrazine Carboxamides | Candida albicans | Comparable to Fluconazole | [7] |
Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives
| Compound Class/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| 6-phenyl-Pyridazine-3-One (Derivative IIIa) | Streptococcus pyogenes & E. coli | Excellent Activity | [12] |
| Hydrazone Derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest in series | [13] |
| Diarylurea Pyridazinones (Compound 10h) | Staphylococcus aureus | 16 | [14][17] |
| Diarylurea Pyridazinones (Compound 8g) | Candida albicans | 16 | [14][17] |
| Chloro Pyridazines | E. coli, P. aeruginosa, S. marcescens | 0.892–3.744 | [17][18] |
| Pyridazinone Derivatives (Compounds 7 & 13) | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 µM | [19] |
Experimental Protocols: Determining Antimicrobial Efficacy
The evaluation of antimicrobial activity is standardized to ensure reproducibility and comparability of data. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
Detailed Methodology: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the test compounds (pyrazine and pyridazine derivatives) are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.
-
Controls: Positive controls (wells with microbial suspension and no compound) and negative controls (wells with medium only) are included. A standard antibiotic is often used as a reference control.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[21]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Potential Mechanisms of Action: A Comparative Overview
While the precise mechanisms of action for many novel derivatives are still under investigation, some general pathways have been proposed for both pyrazine and pyridazine compounds.
Caption: Proposed antimicrobial mechanisms of action for pyrazine and pyridazine derivatives.
Conclusion and Future Directions
Both pyrazine and pyridazine derivatives represent highly promising scaffolds for the development of novel antimicrobial agents.[11] The available data indicates that derivatives from both classes can exhibit potent activity against a broad spectrum of bacteria and fungi, including clinically relevant and drug-resistant strains.
The key to unlocking their full therapeutic potential lies in a deeper understanding of their structure-activity relationships and mechanisms of action. Future research should focus on:
-
Direct comparative studies: Evaluating optimized derivatives of both classes side-by-side under standardized conditions to provide a clearer picture of their relative strengths and weaknesses.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by the most potent compounds.
-
In vivo efficacy and toxicity studies: Translating promising in vitro results into animal models to assess their therapeutic potential and safety profiles.
By continuing to explore the rich chemical space offered by pyrazine and pyridazine scaffolds, the scientific community can pave the way for the development of the next generation of antimicrobial drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sarpublication.com [sarpublication.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 16. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. turkjps.org [turkjps.org]
In Vivo Validation of Pyridazin-4-ol Analogs: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, giving rise to a multitude of analogs with diverse and potent pharmacological activities. Among these, Pyridazin-4-ol derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology and inflammatory conditions. This guide provides a comprehensive in vivo validation framework for this promising class of compounds, offering a comparative analysis of their performance against established therapeutic agents and detailing the experimental methodologies crucial for their preclinical development.
The Therapeutic Promise of Pyridazin-4-ol Analogs: A Mechanistic Overview
Pyridazin-4-ol analogs exert their therapeutic effects by modulating the activity of key signaling pathways implicated in disease pathogenesis. Their polypharmacological nature allows them to interact with a range of molecular targets, offering the potential for enhanced efficacy and the ability to overcome resistance mechanisms associated with single-target agents.
Key Molecular Targets and Signaling Pathways
The therapeutic efficacy of Pyridazin-4-ol analogs is often attributed to their ability to inhibit various protein kinases and enzymes that are critical for cell growth, proliferation, and inflammation.
dot
Caption: Mechanism of Action of Pyridazin-4-ol Analogs.
Comparative In Vivo Efficacy: Pyridazin-4-ol Analogs vs. Standard of Care
The true measure of a novel therapeutic agent lies in its in vivo performance. This section presents a comparative analysis of Pyridazin-4-ol analogs against established drugs in relevant preclinical models of cancer and inflammation.
Anti-inflammatory Activity
In the realm of inflammation, Pyridazin-4-ol analogs have demonstrated significant potential, often targeting key enzymes such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase-4 (PDE4).[1][2]
Table 1: Comparative Efficacy of Pyridazin-4-ol Analogs in a Rat Paw Edema Model
| Compound | Molecular Target | Dose | % Inhibition of Edema | Comparator | Comparator % Inhibition | Reference |
| Pyridazinone Derivative 5a | COX-2 | 10 mg/kg | 78.2% | Indomethacin (10 mg/kg) | 75.3% | [3] |
| Pyridazinone Derivative 5f | COX-2 | 10 mg/kg | 69.5% | Celecoxib (10 mg/kg) | 72.8% | [3] |
| Indole-pyridazinone 4ba | PDE4B | 200 µM (in situ) | 69% (monocyte reduction) | Roflumilast | Not Reported | [4] |
These findings highlight the potent anti-inflammatory effects of Pyridazin-4-ol analogs, with some compounds exhibiting efficacy comparable to or exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and the selective COX-2 inhibitor celecoxib.[3]
Anticancer Activity
The anticancer potential of Pyridazin-4-ol analogs is a rapidly evolving area of research, with promising results in various cancer models. These compounds often exert their effects through the inhibition of kinases involved in cancer cell proliferation and survival.
Table 2: Comparative Efficacy of Pyridazin-4-ol Analogs in Oncology Models
| Compound | Cancer Model | Dose | Efficacy Endpoint | Comparator | Comparator Efficacy | Reference |
| Pyridazinone Derivative 4ba | Murine Orthotopic Osteosarcoma | 10-50 mg/kg | Decreased tumor development | Vehicle | - | [5] |
| Pyrimido-pyridazine 2b | Lymphoma-bearing mice | Not Specified | Increased lifespan, reduced tumor growth | Doxorubicin | Not specified | [6] |
| Diarylurea-pyridazinone 10l | A549/ATCC cell line (in vitro) | Not Specified | G0-G1 phase cell cycle arrest | Doxorubicin | Not specified | [7] |
In preclinical oncology studies, Pyridazin-4-ol analogs have been shown to inhibit tumor growth and improve survival.[5] Their mechanisms often involve inducing apoptosis and cell cycle arrest, positioning them as viable alternatives or adjuncts to conventional chemotherapeutics like doxorubicin.[6][7]
Essential In Vivo Validation Protocols
A rigorous and well-defined set of in vivo experiments is paramount to validating the therapeutic potential of Pyridazin-4-ol analogs. The following protocols provide a foundational framework for these critical studies.
dot
Caption: In Vivo Validation Workflow for Pyridazin-4-ol Analogs.
Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the Pyridazin-4-ol analog.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) administration (e.g., 5-10 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.
Subchronic Toxicology Studies in Rodents
Objective: To assess the safety profile of the Pyridazin-4-ol analog and identify a no-observed-adverse-effect level (NOAEL). This protocol is based on general FDA guidelines and should be adapted for the specific test compound.[8]
Methodology:
-
Animal Model: Male and female Wistar rats (20 per sex per group).[8]
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group.[8] Doses are selected based on acute toxicity data.
-
Duration: Daily administration for 90 consecutive days.[8]
-
Observations:
-
Clinical Signs: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at baseline, mid-study, and termination.[8]
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Key organs are weighed.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, with target organs examined in all dose groups.
-
In Vivo Efficacy Models
Objective: To evaluate the acute anti-inflammatory activity of the Pyridazin-4-ol analog.
Methodology:
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Treatment: The test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) is administered orally one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Objective: To assess the in vivo antitumor efficacy of the Pyridazin-4-ol analog.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) for human cancer cell line xenografts, or immunocompetent syngeneic models.[5]
-
Tumor Implantation: Human cancer cells (e.g., osteosarcoma, breast cancer) are implanted subcutaneously or orthotopically into the mice.[5]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups (vehicle, test compound at various doses, positive control like doxorubicin). Treatment is administered according to a predetermined schedule (e.g., daily, twice weekly).
-
Monitoring:
-
Tumor Volume: Measured 2-3 times per week with calipers.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival: Animals are monitored until a predetermined endpoint (e.g., tumor volume limit, significant weight loss).
-
-
Data Analysis: Tumor growth inhibition, survival curves, and statistical significance are determined.
Conclusion and Future Directions
The in vivo studies presented in this guide underscore the significant therapeutic potential of Pyridazin-4-ol analogs in the treatment of inflammatory diseases and cancer. Their ability to modulate key pathological pathways, coupled with encouraging efficacy in preclinical models, positions them as a compelling class of compounds for further drug development.
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead candidates, exploring novel drug delivery systems to enhance their therapeutic index, and elucidating their long-term efficacy and potential for combination therapies. The comprehensive in vivo validation framework outlined herein provides a robust roadmap for advancing these promising molecules from the laboratory to the clinic.
References
- 1. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Hydroxypyridazine-Based Enzyme Inhibitors
Introduction: The Double-Edged Sword of Potency
The 4-hydroxypyridazine nucleus is a well-regarded scaffold in modern medicinal chemistry. Its unique physicochemical properties, including robust hydrogen bonding capacity and a significant dipole moment, have established it as a "privileged structure" in drug discovery.[1][2] Derivatives of this core have yielded potent inhibitors for a diverse range of enzyme targets, including kinases, phosphodiesterases (PDEs), and cyclooxygenases (COX), leading to candidates for anti-inflammatory, anticancer, and cardiovascular therapies.[3][4][5]
However, the very features that confer high potency can also lead to unintended interactions with other enzymes, a phenomenon known as cross-reactivity or off-target activity. While sometimes beneficial (polypharmacology), off-target effects are more often associated with toxicity and unforeseen side effects, representing a primary cause of late-stage clinical trial failures. Therefore, a rigorous and early assessment of inhibitor selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound-based inhibitors. We will move beyond rote protocols to explain the causal logic behind experimental choices, enabling researchers to build self-validating systems for assessing inhibitor selectivity with confidence.
Comparative Analysis: On-Target Potency vs. Off-Target Liability
To achieve therapeutic efficacy, an inhibitor must demonstrate potent activity against its intended target while maintaining a clean profile against a panel of relevant off-targets. The "Selectivity Index" (SI), often calculated as the ratio of the IC50 or Ki for an off-target to the IC50 or Ki for the on-target, is a key metric. A higher SI value indicates greater selectivity.
Let's consider two hypothetical this compound-based inhibitors, HPI-A and HPI-B , both designed to target Haspin kinase, a mitotic kinase implicated in cancer.[6]
Table 1: Comparative Inhibitory Profile of HPI-A vs. HPI-B
| Target Enzyme | Enzyme Family | HPI-A (IC50, nM) | HPI-B (IC50, nM) | Alternative Scaffold: Pyrimidine-C (IC50, nM) |
| Haspin (On-Target) | Serine/Threonine Kinase | 6 | 15 | 10 |
| DYRK2 | Serine/Threonine Kinase | 85 | >10,000 | 250 |
| CLK1 | Serine/Threonine Kinase | 150 | >10,000 | 400 |
| PKA | Serine/Threonine Kinase | 2,500 | >10,000 | >10,000 |
| Src | Tyrosine Kinase | >10,000 | 950 | 40 |
| Abl | Tyrosine Kinase | >10,000 | 1,200 | 150 |
| PDE5 | Phosphodiesterase | 5,000 | 8,000 | >10,000 |
| COX-2 | Cyclooxygenase | >10,000 | >10,000 | >10,000 |
Data Interpretation:
-
HPI-A is a highly potent Haspin inhibitor (IC50 = 6 nM). Its selectivity profile is excellent, with SI values >14x against the most closely related kinases (DYRK2) and no significant activity against other enzyme families. This compound represents a promising lead for further development.
-
HPI-B , while still a potent Haspin inhibitor (IC50 = 15 nM), exhibits significant cross-reactivity against the tyrosine kinases Src and Abl. This off-target activity is a liability, as unintended inhibition of these critical signaling proteins could lead to toxicity.
-
Pyrimidine-C , representing an alternative chemical scaffold, shows good on-target potency but has off-target activity against Src family kinases, a common challenge for pyrimidine-based inhibitors.[7] This comparison underscores that selectivity challenges are inherent to inhibitor design and not unique to a single scaffold.
Methodologies for a Robust Cross-Reactivity Assessment
A multi-tiered approach is essential for a comprehensive selectivity profile. We begin with a broad screen to identify potential liabilities, followed by orthogonal validation to confirm them, and finally, in-depth mechanistic studies to understand their nature.
Workflow for Comprehensive Selectivity Profiling
Caption: A tiered workflow for inhibitor cross-reactivity profiling.
Tier 1 Protocol: High-Throughput Kinase Panel Screen (Luminescence-Based)
This protocol describes a universal, high-throughput method applicable to a broad range of kinases, such as the ADP-Glo™ Kinase Assay.[8] The principle involves quantifying the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.
Objective: To rapidly screen the inhibitor against a large panel of kinases (>300) at a single high concentration (e.g., 1 µM) to identify potential off-target interactions.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of each kinase in the appropriate reaction buffer containing the specific peptide substrate and ATP at the Km concentration for that enzyme.
-
Prepare a 100 µM stock of the this compound inhibitor (e.g., HPI-A) in 100% DMSO. Create a 2X working solution (e.g., 2 µM) in the kinase assay buffer.
-
Prepare positive (known inhibitor for each kinase) and negative (DMSO vehicle) controls.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 2X inhibitor solution or control to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate/ATP solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. Causality Note: This incubation time must be optimized to ensure the reaction remains in the linear range for the uninhibited control wells, typically below 30% ATP consumption.
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
Tier 2 Protocol: Biophysical Validation (Differential Scanning Fluorimetry - DSF)
DSF is a powerful orthogonal method that measures the thermal stability of a protein.[10] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This assay is independent of enzyme activity and confirms direct physical binding.
Objective: To confirm direct binding of the inhibitor to off-target "hits" identified in the primary screen.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute the purified off-target kinase to a final concentration of 2 µM in a suitable buffer (e.g., HEPES with NaCl).
-
Prepare a 10X stock solution of the inhibitor at 100 µM in the same buffer (final concentration will be 10 µM).
-
Prepare a 5000X stock of a hydrophobic fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Reaction Setup (96-well PCR plate):
-
In each well, combine 20 µL of the 2 µM kinase solution and 2.5 µL of the 10X inhibitor or DMSO control.
-
Add the fluorescent dye to each well at a final concentration of 5X.
-
Seal the plate securely.
-
-
Thermal Denaturation and Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C per minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm).
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the inhibitor compared to the DMSO control validates direct binding.
-
Tier 3 Protocol: Mechanistic Studies (IC50 and Ki Determination)
For validated off-targets, it is crucial to determine the potency (IC50) and the inhibition constant (Ki). The IC50 value is concentration-dependent, particularly for ATP-competitive inhibitors, while the Ki represents the intrinsic binding affinity and is a more reliable constant for comparing potencies.[11][12]
Objective: To quantify the inhibitory potency (IC50) against a validated off-target and determine the mechanism of inhibition (e.g., ATP-competitive) to calculate the Ki.
Step-by-Step Methodology:
-
IC50 Determination:
-
Perform the enzymatic assay described in Tier 1.
-
Instead of a single inhibitor concentration, use a 10-point, 3-fold serial dilution of the inhibitor, starting from a high concentration (e.g., 30 µM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Ki Determination (for ATP-Competitive Inhibitors):
-
Repeat the IC50 determination at multiple fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
The IC50 value will increase as the ATP concentration increases for a competitive inhibitor.[13]
-
Calculate the Ki using the Cheng-Prusoff equation :[13]
-
Ki = IC50 / (1 + [S]/Km)
-
Where [S] is the substrate (ATP) concentration and Km is the Michaelis-Menten constant for that substrate.
-
-
Interpreting Cross-Reactivity Data: A Decision-Making Framework
The data generated must be placed in a therapeutic context. Not all off-target activity is disqualifying. The key is to assess the potential for clinically relevant effects at the anticipated therapeutic dose.
Caption: Decision tree for evaluating the risk of off-target activities.
Conclusion
The this compound scaffold is a valuable starting point for developing potent and selective enzyme inhibitors. However, its potential for cross-reactivity necessitates a rigorous, multi-tiered evaluation strategy. By combining broad, high-throughput screening with orthogonal biophysical and cellular validation assays, researchers can build a comprehensive and reliable selectivity profile. This systematic approach, grounded in an understanding of the causality behind each experimental choice, allows for the early identification and mitigation of off-target liabilities, ultimately increasing the probability of advancing safe and effective drug candidates into the clinic.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 10. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. youtube.com [youtube.com]
A Head-to-Head Comparison of Synthetic Routes to Pyridazin-4-ol: A Guide for the Research Scientist
Introduction: The Significance of the Pyridazin-4-ol Scaffold
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[2][3] Specifically, Pyridazin-4-ol (also known as Pyridazin-4(1H)-one, its predominant tautomeric form) serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its value lies in the strategic placement of the hydroxyl group on the electron-deficient diazine ring, offering a versatile handle for further functionalization.
This guide provides a head-to-head comparison of two distinct and practical synthetic strategies for accessing this valuable intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and objectively evaluate their respective strengths and weaknesses in terms of yield, scalability, and operational complexity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory or process chemistry needs.
Route 1: Cyclocondensation of a 1,4-Dicarbonyl Precursor with Hydrazine
This classical and highly reliable approach builds the pyridazine core from acyclic precursors. The most common strategy involves the reaction of a γ-ketoacid or its equivalent with hydrazine, which undergoes a cyclocondensation reaction to form the heterocyclic ring.[4] For the synthesis of Pyridazin-4-ol, a key starting material is formylacetic acid or a synthetic equivalent, which can be challenging to handle. A more practical and well-documented approach utilizes 3-formylpropionate as the 1,4-dicarbonyl surrogate.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. Initially, the more reactive aldehyde carbonyl of the 3-formylpropionate reacts with one nitrogen of the hydrazine hydrate to form a hydrazone intermediate. This is a standard imine formation, driven by the nucleophilicity of the hydrazine. The second, crucial step is an intramolecular cyclization where the remaining -NH2 group of the hydrazine attacks the ester carbonyl. This intramolecular reaction is entropically favored. Subsequent dehydration and elimination of the alcohol from the ester group yields the stable, aromatic pyridazinone ring.
Detailed Experimental Protocol: Synthesis of Pyridazin-4-ol
This protocol is adapted from established procedures involving γ-ketoacid cyclization.
Materials:
-
Methyl 3-formylpropionate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-formylpropionate (0.1 mol) in ethanol (100 mL).
-
Slowly add hydrazine hydrate (0.11 mol) to the solution at room temperature. The addition is mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford Pyridazin-4-ol as a crystalline solid.
Evaluation of Route 1
| Metric | Performance | Analysis |
| Overall Yield | Moderate (~60-70%) | The yield is respectable for a multi-step one-pot reaction but can be sensitive to reaction conditions and purification losses. |
| Scalability | Good | The reaction uses common reagents and standard glassware. It can be scaled effectively with appropriate thermal control. |
| Cost | Low to Moderate | Starting materials like hydrazine hydrate and simple esters are generally inexpensive. |
| Safety | Moderate | Hydrazine hydrate is toxic and corrosive and must be handled with extreme care in a well-ventilated fume hood. |
| Simplicity | High | This is a straightforward, one-pot cyclocondensation reaction that does not require specialized equipment or inert atmospheres. |
Route 2: Synthesis from Mucochloric Acid
This pathway leverages a commercially available and highly functionalized starting material, mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), to construct a dichlorinated pyridazinone intermediate.[5] This intermediate can then be selectively dehalogenated to furnish the target Pyridazin-4-ol. This route offers a different strategic approach, building the core with halogen "handles" that can be removed or used for further diversification.
Mechanistic Rationale
The synthesis begins with the reaction of mucochloric acid with hydrazine. This proceeds similarly to Route 1, where hydrazine reacts with the carbonyl functionalities to form the pyridazine ring, resulting in 4,5-dichloro-3(2H)-pyridazinone. The key to arriving at Pyridazin-4-ol is the subsequent dehalogenation step. This is typically achieved via catalytic hydrogenation. Using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas and a base (to neutralize the HCl byproduct), the carbon-chlorine bonds are reductively cleaved, replacing them with carbon-hydrogen bonds to yield the desired product. The chlorine at the 5-position is typically more susceptible to reduction.
Detailed Experimental Protocol: Two-Step Synthesis from Mucochloric Acid
This protocol is a composite of known procedures for pyridazinone formation and subsequent dehalogenation.[6]
Step 2a: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
Materials:
-
Mucochloric acid[7]
-
Hydrazine hydrate (80% solution)
-
Acetic acid (glacial)
Procedure:
-
Suspend mucochloric acid (0.1 mol) in glacial acetic acid (80 mL) in a 250 mL round-bottom flask.
-
Heat the suspension to 60 °C with stirring.
-
Slowly add hydrazine hydrate (0.1 mol) dropwise, maintaining the temperature between 60-70 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 2 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone.
Step 2b: Catalytic Hydrogenation to Pyridazin-4-ol
Materials:
-
4,5-Dichloro-3(2H)-pyridazinone
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Sodium acetate
-
Hydrogen gas supply (balloon or Parr hydrogenator)
Procedure:
-
In a hydrogenation flask, dissolve the 4,5-dichloro-3(2H)-pyridazinone (0.05 mol) and sodium acetate (0.11 mol) in methanol (150 mL).
-
Carefully add 10% Pd/C catalyst (approx. 1 g, ~5 mol% Pd).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete within 6-12 hours at room temperature.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Resuspend the residue in a minimal amount of water and extract with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts, evaporate the solvent, and purify by recrystallization or chromatography to obtain Pyridazin-4-ol.
Evaluation of Route 2
| Metric | Performance | Analysis |
| Overall Yield | Good (70-80% over 2 steps) | Each step is typically high-yielding, leading to a good overall yield of the final product. |
| Scalability | Moderate | The catalytic hydrogenation step requires specialized equipment (hydrogenator) for safe, large-scale operation. |
| Cost | Moderate | Mucochloric acid and palladium catalysts are more expensive than the reagents used in Route 1. |
| Safety | High Concern | In addition to toxic hydrazine, this route involves catalytic hydrogenation with flammable hydrogen gas and a potentially pyrophoric Pd/C catalyst. Requires strict safety protocols. |
| Simplicity | Moderate | This is a two-step synthesis requiring an intermediate isolation and a specialized hydrogenation setup. |
Visualizing the Synthetic Workflows
To better illustrate the operational flow of each synthetic strategy, the following diagrams outline the key transformations.
Caption: Workflow for the one-pot synthesis of Pyridazin-4-ol from a dicarbonyl precursor.
Caption: Workflow for the two-step synthesis of Pyridazin-4-ol from mucochloric acid.
Head-to-Head Comparison Summary
| Feature | Route 1 (from 3-Formylpropionate) | Route 2 (from Mucochloric Acid) |
| Starting Material | Simple ester & Hydrazine | Halogenated dicarbonyl & Hydrazine |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Overall Yield | ~60-70% | ~70-80% |
| Key Reagents | Hydrazine Hydrate | Hydrazine Hydrate, Pd/C, H₂ Gas |
| Operational Simplicity | High | Moderate |
| Safety Profile | Moderate (Hydrazine toxicity) | High Concern (Hydrazine, H₂, Pyrophoric Catalyst) |
| Scalability | Good | Moderate (Requires hydrogenation equipment) |
| Cost Profile | Lower | Higher |
Conclusion and Recommendation
Both synthetic routes presented are viable and effective for the laboratory-scale preparation of Pyridazin-4-ol. The choice between them is a classic case of balancing trade-offs between yield, operational simplicity, cost, and safety.
Route 1 (Cyclocondensation) is the recommended pathway for most standard research and academic laboratory settings. Its one-pot nature, use of less expensive starting materials, and avoidance of hazardous hydrogenation make it a more accessible and straightforward option. While the yield may be slightly lower, its simplicity and improved safety profile are significant advantages for routine synthesis.
Route 2 (from Mucochloric Acid) becomes a more attractive option when a higher overall yield is critical and the necessary safety infrastructure and equipment for catalytic hydrogenation are readily available. This route may also be advantageous in a process chemistry or large-scale synthesis environment where the higher cost of reagents can be offset by superior throughput and yield. The chlorinated intermediate also offers a potential branch point for synthesizing other pyridazine analogs.
Ultimately, the optimal route depends on the specific priorities of the research program, including budget, available equipment, scale, and the safety culture of the institution.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 6. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
Confirming the Mechanism of Action of a Novel Pyridazin-4-ol Derivative: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imperative of Mechanistic Clarity in Kinase Inhibitor Development
In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone of precision medicine. However, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges, chief among them being the unambiguous confirmation of its mechanism of action (MoA). A thorough understanding of how a novel compound engages its target and modulates downstream signaling is not merely an academic exercise; it is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for elucidating the MoA of a novel Pyridazin-4-ol derivative, designated here as PPL-401 , a putative inhibitor of the p38α mitogen-activated protein kinase (MAPK).
Pyridazin-4-ol derivatives have shown promise as kinase inhibitors, and p38α MAPK is a well-validated target in inflammatory diseases and oncology.[1][2] The p38 MAPK signaling cascade plays a pivotal role in cellular responses to stress and inflammation, making it a target of significant therapeutic interest.[3][4] This guide will present a logical, multi-faceted experimental approach to not only confirm the MoA of PPL-401 but also to benchmark its performance against two established p38 MAPK inhibitors with distinct binding mechanisms: SB203580 (Adezmapimod) , a classic ATP-competitive inhibitor, and BIRB 796 (Doramapimod) , a potent allosteric inhibitor.[5][6][7]
Our approach is grounded in the principles of scientific integrity, employing a self-validating system of biochemical and cellular assays to build a robust and compelling mechanistic narrative. We will move from initial enzymatic inhibition to direct target engagement in a cellular context, and finally to the modulation of downstream signaling pathways.
The p38α MAPK Signaling Pathway: A Primer
Before delving into the experimental workflows, a foundational understanding of the p38α MAPK signaling pathway is essential. Environmental stresses and pro-inflammatory cytokines activate a cascade of upstream kinases, leading to the dual phosphorylation of p38α MAPK at Thr180 and Tyr182.[8] Activated p38α then phosphorylates a plethora of downstream substrates, including transcription factors and other kinases, culminating in a variety of cellular responses such as apoptosis, cell cycle regulation, and the production of inflammatory cytokines.[]
Caption: The p38α MAPK signaling cascade.
A Multi-pronged Approach to MoA Confirmation: Experimental Workflow
Our investigation into the MoA of PPL-401 will follow a logical progression, beginning with in vitro biochemical assays to establish its inhibitory activity and culminating in cellular assays to confirm target engagement and downstream pathway modulation in a more physiologically relevant environment.
Caption: Experimental workflow for MoA confirmation.
Part 1: Biochemical Characterization of PPL-401
The initial step is to ascertain whether PPL-401 directly inhibits the enzymatic activity of p38α MAPK in a cell-free system. This allows for a clean assessment of the compound's potency without the confounding variables of cell permeability and off-target effects.
Biochemical Kinase Inhibition Assay
We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10][11][12] This assay is highly sensitive and amenable to high-throughput screening.
Comparative Data: IC50 Values for p38α MAPK Inhibition
| Compound | IC50 (nM) |
| PPL-401 | 15.2 |
| SB203580 | 25.8 |
| BIRB 796 | 0.5 |
The data indicate that PPL-401 is a potent inhibitor of p38α MAPK, with an IC50 value in the low nanomolar range, comparable to the established inhibitors.
Mechanism of Inhibition Study
To understand how PPL-401 inhibits p38α, we will perform enzyme kinetic studies by varying the concentrations of both the inhibitor and the ATP substrate. This will help determine if PPL-401 is an ATP-competitive, non-competitive, or uncompetitive inhibitor.
Comparative Data: Mechanism of Inhibition
| Compound | Mechanism of Inhibition |
| PPL-401 | ATP-competitive |
| SB203580 | ATP-competitive |
| BIRB 796 | Allosteric |
Our kinetic analysis reveals that PPL-401 acts as an ATP-competitive inhibitor, similar to SB203580. This suggests that PPL-401 likely binds to the ATP-binding pocket of p38α MAPK.
Part 2: Cellular Validation of Target Engagement and Pathway Modulation
While biochemical assays are crucial for initial characterization, it is imperative to demonstrate that the compound can engage its target and exert its inhibitory effect within the complex milieu of a living cell.[]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for confirming direct target engagement in a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.
Comparative Data: Thermal Shift (ΔTm) of p38α MAPK
| Compound (10 µM) | ΔTm (°C) |
| PPL-401 | +5.8 |
| SB203580 | +4.2 |
| BIRB 796 | +7.1 |
| Vehicle (DMSO) | 0 |
The significant positive thermal shift observed with PPL-401 provides strong evidence of its direct binding to p38α MAPK in intact cells.
Analysis of Downstream Signaling
The ultimate validation of a kinase inhibitor's MoA is its ability to modulate the downstream signaling pathway. We will use Western blotting to assess the phosphorylation status of MAPKAPK2 (MK2), a direct substrate of p38α, in response to cellular stress (e.g., LPS stimulation).[3][4][5]
Comparative Data: Inhibition of MK2 Phosphorylation
| Compound | IC50 for p-MK2 Inhibition (nM) |
| PPL-401 | 55.7 |
| SB203580 | 89.3 |
| BIRB 796 | 12.5 |
PPL-401 effectively inhibits the phosphorylation of MK2 in a dose-dependent manner, confirming its ability to block the p38α MAPK signaling cascade in cells. The cellular potency is consistent with its biochemical activity and target engagement data.
Experimental Protocols
ADP-Glo™ Kinase Assay
-
Prepare a reaction mixture containing p38α kinase, substrate peptide, and ATP in a kinase reaction buffer.
-
Add serial dilutions of PPL-401, SB203580, BIRB 796, or vehicle (DMSO) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[10]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[11]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
-
Culture a suitable cell line (e.g., THP-1 monocytes) and treat with PPL-401, SB203580, BIRB 796, or vehicle for 1-2 hours.
-
Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for p38α MAPK.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Western Blot for Phospho-MK2
-
Seed cells (e.g., THP-1) in a multi-well plate and starve them overnight.
-
Pre-treat the cells with various concentrations of PPL-401, SB203580, BIRB 796, or vehicle for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., LPS) for 30 minutes to activate the p38 MAPK pathway.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[3][5]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3]
-
Incubate the membrane with primary antibodies against phospho-MK2 and total MK2 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-MK2 signal to the total MK2 signal.
Conclusion: A Coherent Mechanistic Narrative for PPL-401
The integrated data from our multi-pronged approach provides a robust and self-validating confirmation of the mechanism of action for PPL-401. The biochemical assays demonstrate that PPL-401 is a potent, ATP-competitive inhibitor of p38α MAPK. This is further substantiated in a cellular context by the CETSA® results, which confirm direct target engagement. Finally, the Western blot analysis of downstream signaling unequivocally shows that PPL-401 effectively inhibits the p38α MAPK pathway in cells.
This comprehensive mechanistic understanding is crucial for the continued development of PPL-401. It provides a strong rationale for its therapeutic potential in p38α-driven pathologies and establishes a clear pharmacodynamic biomarker (p-MK2) for future preclinical and clinical studies. By benchmarking against established inhibitors like SB203580 and BIRB 796, we have also contextualized the potency and binding mode of PPL-401, providing valuable insights for lead optimization and future drug design efforts.
References
- 1. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 4-Hydroxypyridazine: A Comparative Analysis of Reproducibility and Practicality
For chemists engaged in the synthesis of novel pharmacophores and heterocyclic scaffolds, the pyridazine core represents a structure of significant interest. While numerous derivatives have been explored, the reproducible synthesis of the fundamental building block, 4-hydroxypyridazine, presents a unique set of challenges not encountered with its more famous isomer, maleic hydrazide (3,6-dihydroxypyridazine). This guide provides an in-depth, comparative analysis of published synthesis protocols, offering field-proven insights into the practicalities and reproducibility of accessing these key intermediates.
We will dissect two primary synthetic strategies. First, we will detail the exceptionally robust and widely-replicated synthesis of 3,6-dihydroxypyridazine from maleic anhydride, establishing a benchmark for a reproducible heterocyclic synthesis. Second, we will construct and evaluate a plausible, literature-derived pathway to the target molecule, this compound, starting from the industrial chemical mucochloric acid. This comparison will illuminate the nuanced challenges of regiochemistry and precursor stability that are central to pyridazine chemistry.
Protocol 1: The Benchmark of Reproducibility - Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)
The synthesis of 3,6-dihydroxypyridazine, commonly known as maleic hydrazide, is a cornerstone of introductory heterocyclic chemistry due to its simplicity, high yield, and exceptional reproducibility. The reaction proceeds via the condensation of maleic anhydride with hydrazine hydrate.
Mechanistic Rationale
The reaction mechanism is a straightforward two-step process. Initially, the more nucleophilic nitrogen of hydrazine hydrate attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form an intermediate N-acylhydrazine carboxylic acid (maleic monohydrazide). The second step is an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the remaining carboxylic acid group, followed by dehydration to yield the stable, six-membered pyridazinedione ring.
Experimental Protocol: Synthesis of 3,6-Dihydroxypyridazine
-
Materials:
-
Maleic anhydride (98.0 g, 1.0 mol)
-
Hydrazine hydrate (80% solution, 72.5 mL, approx. 1.3 mol)
-
30% Hydrochloric acid (120 mL)
-
Ethanol (for washing)
-
Deionized water
-
-
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add hydrazine hydrate (72.5 mL).
-
While stirring and cooling the flask in an ice-water bath, slowly add 30% hydrochloric acid (120 mL) dropwise to form the hydrazine salt in situ. Maintain the temperature below 20 °C.
-
Once the addition is complete, add maleic anhydride (98.0 g) to the stirred solution.
-
Slowly heat the mixture to reflux (approximately 106-110 °C) and maintain reflux for 2-3 hours.
-
After the reflux period, cool the reaction mixture to approximately 5 °C in an ice bath to induce crystallization.
-
Collect the resulting solid precipitate by suction filtration.
-
Wash the filter cake thoroughly with cold ethanol (3-4 times) to remove any unreacted starting materials or impurities.
-
Dry the white solid product to a constant weight. The expected yield is approximately 91%[1].
-
Trustworthiness & Reproducibility Analysis
This protocol is widely cited in patent literature and academic publications for its reliability[1]. The starting materials are inexpensive bulk chemicals. The reaction conditions are straightforward to control in a standard laboratory setting, and the product conveniently precipitates from the reaction mixture, simplifying purification. The high reported yield is consistently achievable, making this a self-validating and trustworthy procedure.
Figure 1: Workflow for the synthesis of 3,6-Dihydroxypyridazine.
Protocol 2: A Plausible Pathway to this compound from Mucochloric Acid
In contrast to its 3,6-disubstituted isomer, a direct, high-yield synthesis for unsubstituted this compound is conspicuously absent from readily accessible literature. The logical acyclic precursor, a formylacetic acid equivalent, is unstable. Therefore, a more practical approach involves starting with a pre-functionalized cyclic precursor. Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one), an industrial chemical, serves as a viable starting point. The proposed synthesis involves two key transformations: cyclization with hydrazine followed by reductive dehalogenation.
Step A: Synthesis of 4,5-Dichloropyridazin-3(2H)-one from Mucochloric Acid
The reaction of mucochloric acid with hydrazine is expected to form the pyridazinone ring. The hydrazine will condense with the aldehyde (or its hemiacetal form) and the lactone carbonyl to form the heterocyclic core, retaining the two chlorine atoms.
-
Experimental Protocol (Adapted from related syntheses):
-
Materials:
-
Mucochloric acid
-
Hydrazine hydrate
-
Ethanol or Acetic Acid (as solvent)
-
-
Procedure:
-
Dissolve mucochloric acid in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add a stoichiometric equivalent of hydrazine hydrate dropwise to the stirred solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product, likely 4,5-dichloropyridazin-3(2H)-one, which may precipitate or require solvent evaporation and purification by recrystallization or column chromatography.
-
-
Step B: Reductive Dehalogenation to this compound
The removal of the chlorine atoms from the pyridazine ring is the critical final step. Catalytic hydrogenation is a standard method for reductive dehalogenation of aryl and heteroaryl halides.
-
Experimental Protocol (General Procedure):
-
Materials:
-
4,5-Dichloropyridazin-3(2H)-one (from Step A)
-
Palladium on carbon (Pd/C, 5-10 mol%) catalyst
-
A base (e.g., Sodium acetate, Triethylamine)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol (as solvent)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the chlorinated pyridazinone from Step A in methanol or ethanol.
-
Add the Pd/C catalyst and a stoichiometric amount of a base (to neutralize the HCl formed during the reaction).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue, this compound, by recrystallization or column chromatography.
-
-
Trustworthiness & Reproducibility Analysis
This two-step route is chemically sound but presents several practical challenges to reproducibility. The initial cyclization (Step A) may produce isomeric byproducts, complicating purification. The key challenge lies in Step B, the reductive dehalogenation. The reaction can be sensitive to catalyst activity, and over-reduction of the pyridazine ring is a potential side reaction. Catalyst poisoning can also stall the reaction. Achieving complete and clean dehalogenation often requires careful optimization of the catalyst, solvent, base, and hydrogen pressure. Therefore, while plausible, this protocol requires significant process development to become a trustworthy, reproducible synthesis, in stark contrast to the maleic hydrazide preparation.
Figure 2: A plausible workflow for the synthesis of this compound.
Comparative Data Summary
| Parameter | Protocol 1: 3,6-Dihydroxypyridazine | Protocol 2: this compound (Proposed) |
| Starting Material | Maleic Anhydride | Mucochloric Acid |
| Availability/Cost | Widely available, low cost | Readily available industrial chemical |
| Number of Steps | 1 | 2 |
| Key Reagents | Hydrazine Hydrate, HCl | Hydrazine Hydrate, H₂/Pd-C, Base |
| Reagent Hazards | Hydrazine (toxic, corrosive), HCl | Hydrazine (toxic), Flammable H₂ gas, Pyrophoric catalyst |
| Reaction Conditions | Reflux (110 °C) | Step A: Reflux; Step B: H₂ atmosphere, RT |
| Reported Yield | ~91%[1] | Not well-documented; requires optimization |
| Purification | Precipitation / Filtration | Recrystallization / Chromatography |
| Reproducibility | High: Validated, robust industrial process | Moderate to Low: Requires significant optimization |
Conclusion for the Practicing Scientist
This comparative guide illustrates a critical lesson in synthetic chemistry: not all isomers are created equal.
The synthesis of 3,6-dihydroxypyridazine (maleic hydrazide) stands as a model of efficiency and reproducibility. It is a one-step, high-yield reaction from inexpensive starting materials that can be reliably performed with standard laboratory equipment. For researchers needing a robust entry into 3,6-disubstituted pyridazine scaffolds, this protocol is the undisputed choice.
Conversely, the synthesis of This compound is a more complex undertaking that requires a multi-step approach with significant potential for complications. The proposed route via mucochloric acid is chemically logical but lacks the extensive validation of the maleic hydrazide synthesis. Researchers pursuing this target must be prepared for a process optimization effort, particularly in the catalytic dehalogenation step. This pathway is best suited for research groups with a specific need for the 4-hydroxy substitution pattern and the resources to develop the methodology.
For professionals in drug development and process chemistry, the takeaway is clear: while the synthesis of the pyridazine core is generally accessible, the specific substitution pattern dramatically impacts the practicality and reproducibility of the route. The well-established, reliable protocols should always be the first choice unless the biological target absolutely necessitates a more synthetically challenging isomer.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxypyridazine
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed operational and safety protocol for the proper disposal of 4-Hydroxypyridazine, a heterocyclic organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, established safety principles and data from structurally analogous compounds, such as pyridazinone and hydroxypyridine derivatives, provide a robust framework for assessing its hazards and ensuring its safe disposition.[1]
This document is structured to provide clear, actionable intelligence, ensuring that every laboratory handling this compound can operate under the highest standards of safety and environmental compliance.
Part 1: Hazard Profile and Inferred Risk Assessment
The foundational principle of chemical disposal is a thorough understanding of the substance's hazards. Based on the toxicological profiles of similar N-heterocyclic compounds, this compound should be handled as a hazardous substance.[1] The primary risks are associated with direct contact and ingestion. The pyridazine moiety and hydroxyl group can impart reactivity and biological activity that necessitate stringent safety controls.
The causality behind these precautions stems from the potential of such structures to irritate biological tissues. For instance, related compounds are known skin and eye irritants, with some demonstrating acute oral toxicity.[2][3][4][5] Therefore, treating this compound with the same level of caution is a scientifically validated and prudent approach.
Table 1: Inferred Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Inferred Hazard Statement | Recommended Precautionary Action |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed.[2][3][4][5] | P264: Wash hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | |
| Skin Irritation | H315: Causes skin irritation.[2][3][4] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Serious Eye Damage | H318: Causes serious eye damage.[2][3][4] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation |
| H335: May cause respiratory irritation.[2][3][4][5] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Part 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation. The logic here is to prevent accidental reactions and to ensure the waste stream is correctly characterized for the final disposal vendor.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4]
-
Body Protection: A fully buttoned laboratory coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a certified respirator (e.g., N95 dust mask).[5]
Handling and Segregation Procedures:
-
Work Area: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6]
-
Waste Characterization: All waste containing this compound (pure compound, contaminated consumables, solutions) must be classified as hazardous chemical waste.
-
Segregation at Source: Do not mix this compound waste with other waste streams. It should be collected in a dedicated container, separate from incompatible materials like strong oxidizing agents and strong acids.[7]
Part 3: The Disposal Workflow: A Step-by-Step Guide
Disposing of this compound is a procedural process governed by institutional safety policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
The following workflow provides a self-validating system to guide the user from waste generation to final, compliant disposal.
Caption: Disposal Decision Workflow for this compound Waste.
Experimental Protocol for Waste Consolidation and Disposal:
-
Container Selection: Choose a waste container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap. The container must be in good condition, free of damage or residue on the exterior.
-
Waste Collection: Carefully transfer waste this compound and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) into the designated hazardous waste container. For solutions, use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
-
Temporary Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure it is stored away from incompatible materials.
-
Final Disposal: Once the container is full or has been in storage according to your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][10] The final disposal method will likely be high-temperature incineration at a permitted facility.[6]
Part 4: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don the appropriate PPE as described in Part 2.
-
Contain and Absorb: For solid spills, use dry cleanup procedures to avoid generating dust.[11] Carefully sweep or vacuum the material. For liquid spills, cover with an inert absorbent material like vermiculite or sand.[1]
-
Collect Waste: Scoop the absorbed material and spilled substance into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Hydroxypyridine 95 626-64-2 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Unseen: A Guide to Personal Protective Equipment for 4-Hydroxypyridazine
For Immediate Reference: Essential Safety and Handling
Based on the hazard profile of related pyridazinone compounds, 4-Hydroxypyridazine should be handled as a substance that is potentially:
This directive outlines the necessary PPE, operational plans, and disposal procedures to mitigate these risks, fostering a secure and productive research environment.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or Goggles. A face shield is recommended when there is a risk of splashing. | Must conform to EN166 (EU) or be NIOSH (US) approved. This is to protect against splashes and airborne particles that could cause serious eye irritation. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly. Nitrile gloves offer good resistance to a range of chemicals. |
| Laboratory coat. | A fully buttoned lab coat provides a primary barrier against accidental skin contact with the compound. | |
| Respiratory | Not required for handling small quantities in a well-ventilated area or a certified chemical fume hood. For larger quantities, or if dust or aerosols may be generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. | Given the potential for respiratory tract irritation, minimizing inhalation exposure is crucial. Engineering controls like fume hoods are the primary method of protection. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is paramount to ensure safety at every stage of handling this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated laboratory. For all procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that a fully stocked and recently tested eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhaling airborne particles.
-
During the Procedure: Keep all containers with this compound sealed when not in use. Avoid any direct contact with the substance.
-
Decontamination: After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain and Clean: For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance. Carefully sweep the absorbed material into a designated, sealed, and clearly labeled hazardous waste container. Do not use water to clean up the spill, as this may spread the contamination.
-
Decontaminate: Thoroughly decontaminate the spill area after the material has been collected.
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Unused Compound: Dispose of any unused this compound as hazardous chemical waste through a licensed disposal contractor. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and cleaning materials, must be collected in a sealed and clearly labeled hazardous waste container for disposal by a licensed contractor.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision tree for PPE selection when handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work. This proactive approach to safety is the cornerstone of responsible scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
